molecular formula C10H11NO3 B099383 4-(Propionylamino)benzoic acid CAS No. 19313-85-0

4-(Propionylamino)benzoic acid

Número de catálogo: B099383
Número CAS: 19313-85-0
Peso molecular: 193.2 g/mol
Clave InChI: TVJHNMWPMJPEFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Propionylamino)benzoic acid is a synthetic organic compound belonging to the class of aminobenzoic acid derivatives. It is structurally characterized by a benzoic acid core substituted with a propionylamide group at the para position. This structure suggests potential utility in various research fields. As a derivative of 4-aminobenzoic acid (PABA), which is a key intermediate in the bacterial synthesis of folate , this compound may serve as a building block for the synthesis of more complex molecules or in biochemical studies exploring enzyme inhibition. Its molecular framework is common in the development of specialty chemicals, including azo dyes and crosslinking agents . Researchers might also investigate its physical-chemical properties, such as its UV absorption characteristics, for potential material science applications. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate personal protective equipment and refer to the safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(propanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJHNMWPMJPEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406475
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19313-85-0
Record name 4-(propionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(propanoylamino)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for 4-(Propionylamino)benzoic acid. It includes a detailed experimental protocol, quantitative data, and a workflow visualization to guide laboratory synthesis.

Core Synthesis Pathway: N-Acylation of 4-Aminobenzoic Acid

The most direct and common method for synthesizing this compound is through the N-acylation of 4-aminobenzoic acid (PABA). This reaction, a variation of the Schotten-Baumann reaction, involves treating PABA with propionyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

The reaction mechanism proceeds via nucleophilic acyl substitution. The amino group (-NH₂) of PABA, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propionyl chloride. The tertiary amine base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the acyl chloride.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is adapted from established methods for N-acylation of aromatic amines.[1]

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Propionyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice/water bath

  • Dropping funnel or syringe pump

  • Nitrogen or Argon gas inlet

  • Condenser (if reflux is needed, though typically run at 0 °C to room temperature)

  • Separatory funnel

  • Büchner funnel and flask for filtration

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzoic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material. Stir the suspension.

    • Cool the flask to 0 °C using an ice/water bath.

  • Addition of Base:

    • Slowly add freshly distilled triethylamine (1.2 eq) to the stirred suspension. Ensure the temperature remains at 0 °C.

  • Acylation:

    • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate (triethylamine hydrochloride) may form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the PABA spot is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Acidify the aqueous layer by adding 2 M HCl until the pH is ~2. This protonates the carboxylate and any excess triethylamine.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data Summary

The following table summarizes the stoichiometry and expected yield for the synthesis. The yield is based on analogous acylation reactions reported in the literature, which typically achieve high efficiency.[1]

CompoundMolecular Weight ( g/mol )Molar Eq.Moles (mmol)Mass (g)Notes
4-Aminobenzoic Acid137.141.010.01.37Limiting Reagent
Propionyl Chloride92.521.111.01.02Acylating Agent
Triethylamine101.191.212.01.21Base
This compound 193.20 - - ~1.62 Product (Based on ~84% Yield) [1]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, from initial reaction setup to the final purified product.

Synthesis_Workflow Reactants Reactants 4-Aminobenzoic Acid Propionyl Chloride Reaction N-Acylation Reaction (0°C to Room Temp, 2-4h) Reactants->Reaction BaseSolvent Reagents Triethylamine (Base) DCM (Solvent) BaseSolvent->Reaction Workup Aqueous Work-up (Quench, Acidify, Extract) Reaction->Workup Reaction Completion Purification Purification (Wash, Dry, Concentrate) Workup->Purification Crude Product FinalProduct Final Product This compound Purification->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid, also known as 4-propanamidobenzoic acid, is an organic compound with potential applications in pharmaceutical and materials science. As a derivative of 4-aminobenzoic acid (PABA), its physicochemical properties are of significant interest for understanding its behavior in biological systems and for the development of novel applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, and offers detailed experimental protocols for their determination.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: 4-Propanamidobenzoic acid, N-Propionyl-4-aminobenzoic acid

  • CAS Number: 19313-85-0[1]

  • Molecular Formula: C₁₀H₁₁NO₃[1]

  • Molecular Weight: 193.20 g/mol [1][2]

  • Chemical Structure:

    • SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)O[1]

    • InChI: InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for melting point, pKa, and aqueous solubility are not readily found in the literature. Therefore, estimated values based on the closely related structural analog, 4-acetamidobenzoic acid, are provided for comparison.

PropertyValueSource/Method
Molecular Weight 193.20 g/mol PubChem[1]
Appearance Solid, powderSigma-Aldrich[2]
Melting Point Estimated: ~250-260 °C (with decomposition)Based on 4-acetamidobenzoic acid (259-262 °C)[3][4][5][6]
Boiling Point Data not available (likely decomposes before boiling)N/A
pKa Estimated: ~4.3Based on 4-acetamidobenzoic acid (4.28)[5][7]
Aqueous Solubility Estimated: LowBased on 4-acetamidobenzoic acid (<0.1 g/100 mL at 21 °C)[5][7]
LogP (Octanol-Water Partition Coefficient) 1.8Computed by XLogP3 (PubChem)[1]

Synthesis of this compound

The most common synthetic route to this compound is the acylation of 4-aminobenzoic acid with propionyl chloride. This is a standard Schotten-Baumann reaction.

G 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction Acylation Reaction (Schotten-Baumann) 4-Aminobenzoic_Acid->Reaction Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction Product This compound Reaction->Product Base Base (e.g., NaOH or Pyridine) Base->Reaction

Synthetic pathway for this compound.
Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride[8]

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until all the solid has dissolved.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add propionyl chloride dropwise to the stirred solution using an addition funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white solid.

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standard experimental procedures for determining the key physicochemical properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Physicochemical Analysis Synthesis Synthesis of Crude Product Purification Purification (Recrystallization) Synthesis->Purification Melting_Point Melting Point Determination Purification->Melting_Point pKa pKa Determination Purification->pKa Solubility Aqueous Solubility Purification->Solubility LogP LogP Determination Purification->LogP

References

An In-Depth Technical Guide to 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19313-85-0

Chemical Structure: Chemical structure of 4-(Propionylamino)benzoic acid

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological significance, supported by experimental protocols and data analysis.

Physicochemical Properties

This compound, also known as 4-propanamidobenzoic acid, is a derivative of 4-aminobenzoic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 19313-85-0[2]
Molecular Formula C₁₀H₁₁NO₃[3]
Molecular Weight 193.20 g/mol [3]
IUPAC Name 4-(propanoylamino)benzoic acid[2]
Appearance Solid[3]
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)O
InChI InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)[2]
InChI Key TVJHNMWPMJPEFT-UHFFFAOYSA-N[2]

Synthesis

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with a propionylating agent, such as propionyl chloride. This reaction is a standard amide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the acylation of aromatic amines.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • 2 M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in anhydrous dichloromethane.

  • Cool the solution in an ice/water bath.

  • Add triethylamine (1.3 equivalents) dropwise to the stirred solution.[4]

  • Slowly add propionyl chloride (1.2 equivalents) to the reaction mixture over 20 minutes, maintaining the cold temperature.[4] A yellow solution may form.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.[4]

  • Wash the organic mixture with a 2 M NaOH solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.[4]

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl group, the aromatic protons, the amide proton, and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group would present as a triplet and a quartet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would show distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the ethyl group. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]

  • A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.[5]

  • A C=O stretch from the amide (Amide I band) around 1660 cm⁻¹.

  • An N-H bend from the amide (Amide II band) around 1550 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Amides can also undergo characteristic fragmentation.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzoic acid derivatives suggests potential areas for investigation.

Derivatives of 4-aminobenzoic acid have been explored for various therapeutic applications, including antimicrobial and cytotoxic agents.[1] Furthermore, substituted N-phenylanthranilic acids, which share a similar structural motif, have been identified as potent inhibitors of enzymes such as aldo-keto reductase 1C3 (AKR1C3), a target in castrate-resistant prostate cancer.[7] Other benzoic acid derivatives have been investigated as inhibitors of steroid 5α-reductase.[8] These findings suggest that this compound could serve as a scaffold or lead compound for the development of novel therapeutic agents.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound follows a straightforward logical progression from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Acylation Acylation (DCM, Triethylamine) 4-Aminobenzoic_Acid->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Washing Aqueous Wash (NaOH) Acylation->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Chromatography Column Chromatography Drying_Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

A streamlined workflow for the synthesis of this compound.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. Further experimental investigation is warranted to fully elucidate its biological activity and potential as a therapeutic agent.

References

An In-depth Technical Guide on 4-(Propionylamino)benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Propionylamino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), is a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis via the acylation of 4-aminobenzoic acid are presented, along with a summary of its known biological context. This document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and potential applications of N-acylated aminobenzoic acids.

Introduction

This compound, also known as 4-propionamidobenzoic acid or N-propionyl-4-aminobenzoic acid, belongs to the class of N-acylated aromatic amino acids. These compounds are structurally characterized by an acyl group attached to the amino group of an aminobenzoic acid. While para-aminobenzoic acid (PABA) itself is a well-known intermediate in the biosynthesis of folates in bacteria, its acylated derivatives have been explored for a variety of pharmaceutical and chemical applications.[1][2] The addition of a propionyl group to the PABA backbone modifies its physicochemical properties, which can influence its biological activity and potential therapeutic applications.

This guide delves into the specifics of this compound, providing a detailed account of its chemical nature, synthesis, and what is currently understood about its role in a biological context.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-Propionamidobenzoic acid, N-Propionyl-4-aminobenzoic acid
CAS Number 19313-85-0
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Solid[3]
Melting Point Not reported
Solubility Slightly soluble in water[4]
InChI InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)[3]
SMILES CCC(=O)NC1=CC=C(C=C1)C(=O)O

Discovery and History

The specific discovery and detailed historical timeline of this compound are not well-documented in readily available scientific literature. Its existence is primarily as a chemical entity within the broader context of research on N-acylated derivatives of para-aminobenzoic acid (PABA).

The history of its parent molecule, PABA, is more extensively recorded. PABA was identified as a growth factor for certain microorganisms and plays a crucial role as a precursor in the biosynthesis of folic acid.[2] The exploration of PABA derivatives began with the aim of modifying its biological activity and physicochemical properties for various applications, including the development of sulfonamide drugs which act as competitive inhibitors of PABA utilization in bacteria.[1]

The synthesis of N-acylated aminobenzoic acids, including the propionyl derivative, likely emerged from systematic studies on the derivatization of PABA to explore structure-activity relationships for potential therapeutic agents. The N-acetylation of PABA to form acedoben (4-acetamidobenzoic acid) is a known metabolic pathway and a method to modify the properties of PABA.[5][6] It is plausible that the synthesis of this compound was undertaken as a logical extension of this work, substituting the acetyl group with a propionyl group to investigate the impact of a slightly larger alkyl chain on the molecule's properties.

Synthesis

The primary and most logical route for the synthesis of this compound is through the acylation of 4-aminobenzoic acid (PABA) . This reaction involves the formation of an amide bond between the amino group of PABA and a propionylating agent.

General Reaction Scheme

The overall transformation can be depicted as follows:

G PABA 4-Aminobenzoic Acid Product This compound PABA->Product Base PropionylatingAgent Propionylating Agent (e.g., Propionyl Chloride) PropionylatingAgent->Product Byproduct + Byproduct (e.g., HCl) G A Dissolve PABA in NaOH(aq) B Cool to 0-5 °C A->B C Add Propionyl Chloride B->C D React at Room Temperature C->D E Acidify with HCl D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Recrystallization H->I J Characterize Product I->J G InflammatoryStimuli Inflammatory Stimuli COX Cyclooxygenase (COX) InflammatoryStimuli->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Hypothetical Target) Compound->COX Inhibition?

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 4-(Propionylamino)benzoic acid is not available in the current scientific literature. This guide provides a hypothesized mechanism of action based on its structural similarity to the well-characterized drug, Probenecid. The biological activities, quantitative data, and experimental protocols described herein are primarily based on studies of Probenecid and are intended to serve as a reference for future research on this compound.

Introduction

This compound is a derivative of p-aminobenzoic acid (PABA) and a structural analog of Probenecid, a widely used uricosuric agent for the treatment of gout and hyperuricemia.[1] Given the structural similarities, it is plausible that this compound shares some of the pharmacological properties of Probenecid. This technical guide aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing inferences from the known biological activities of Probenecid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is centered around two primary activities, mirroring those of Probenecid: modulation of organic anion transport and inhibition of pannexin 1 channels, leading to anti-inflammatory effects.

Inhibition of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1)

Probenecid is a classical inhibitor of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are primarily expressed in the basolateral membrane of renal proximal tubular cells.[2][3] These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for subsequent elimination in the urine. Probenecid also inhibits the urate transporter 1 (URAT1; SLC22A12), located on the apical membrane of the proximal tubule, which is responsible for the reabsorption of uric acid from the filtrate back into the blood.[2][4]

By inhibiting URAT1, Probenecid increases the excretion of uric acid, thereby lowering its concentration in the blood.[4] It is hypothesized that this compound, due to its benzoic acid core, may also interact with and inhibit these transporters. The nature and potency of this inhibition would be dependent on the structural differences between its propionylamino side chain and the dipropylsulfamoyl moiety of Probenecid.

Inhibition of Pannexin 1 Channels and the NLRP3 Inflammasome

Recent studies have revealed that Probenecid is also an inhibitor of pannexin 1 (Panx1) channels.[5][6] Pannexin 1 is a membrane protein that forms channels permeable to ions and small molecules, including ATP.[6] Extracellular ATP released through Panx1 channels can act as a danger signal, activating the P2X7 receptor and subsequently the NLRP3 inflammasome.[7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8]

By blocking Panx1 channels, Probenecid can inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and thus exerting an anti-inflammatory effect.[2][7] Given that this action is also attributed to Probenecid, it is plausible that this compound could exhibit similar inhibitory effects on pannexin 1 and the NLRP3 inflammasome pathway.

Quantitative Data (Based on Probenecid)

The following table summarizes the reported inhibitory concentrations (IC50) of Probenecid against various transporters. No such data is currently available for this compound.

TargetCompoundIC50 (µM)Cell Line/SystemReference
OAT1 (human)Probenecid12.3HEK293[9]
OAT1 (rat)Probenecid15.3HEK293[9]
OAT3 (human)Probenecid2.8HEK293[10]
URAT1 (human)Probenecid30.0 - 165Oocytes/HEK293[4][11]
Pannexin 1Probenecid~150Oocytes[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound. These protocols are based on established methods used for characterizing Probenecid and other transport inhibitors.

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on OAT1 and OAT3.

Methodology:

  • Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK-II) cells overexpressing human OAT1 (hOAT1) or OAT3 (hOAT3) are cultured to confluence in appropriate media.[12][13] A control cell line (e.g., mock-transfected) is cultured in parallel.

  • Inhibition Assay:

    • Cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Cells are pre-incubated with varying concentrations of this compound or a known inhibitor like Probenecid (positive control) in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.

    • A fluorescent or radiolabeled OAT substrate (e.g., p-aminohippurate for OAT1, estrone-3-sulfate for OAT3) is added to the wells and incubated for a short period (e.g., 1-5 minutes) at 37°C.[12]

    • The uptake is terminated by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.

  • Quantification:

    • Cells are lysed, and the intracellular concentration of the substrate is measured using a fluorescence plate reader or a scintillation counter.

    • The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pannexin 1 (Panx1) Channel Activity Assay (Dye Uptake)

Objective: To assess the inhibitory effect of this compound on Panx1 channel function.

Methodology:

  • Cell Culture: Cells endogenously expressing Panx1 (e.g., J774 macrophages) or cells overexpressing Panx1 (e.g., HEK293) are used.[6]

  • Dye Uptake Assay:

    • Cells are washed and incubated in a low-divalent cation solution to potentiate Panx1 channel opening.

    • Cells are pre-treated with various concentrations of this compound or a known Panx1 inhibitor like Probenecid for 15-30 minutes.

    • A fluorescent dye that permeates Panx1 channels, such as YO-PRO-1 or ethidium bromide, is added to the cells.[14]

    • Panx1 channels are activated using a stimulus like high extracellular potassium, mechanical stress, or a P2X7 receptor agonist (e.g., BzATP).

    • The uptake of the dye is monitored over time using a fluorescence microscope or a plate reader.

  • Data Analysis: The rate of dye uptake is calculated, and the inhibitory effect of this compound is determined by comparing the rates in treated versus untreated cells. The IC50 value can be calculated from a dose-response curve.

NLRP3 Inflammasome Activation Assay (IL-1β Release)

Objective: To determine if this compound can inhibit NLRP3 inflammasome activation.

Methodology:

  • Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are cultured.[8][15] The cells are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibition and Activation:

    • After priming, the cells are treated with different concentrations of this compound for 30-60 minutes.

    • The NLRP3 inflammasome is then activated with a specific stimulus, such as nigericin, ATP, or monosodium urate (MSU) crystals, for 1-2 hours.[8]

  • Quantification of IL-1β Release:

    • The cell culture supernatants are collected.

    • The concentration of mature IL-1β in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][15]

  • Data Analysis: The amount of IL-1β released in the presence of this compound is compared to the amount released from cells treated with the activator alone. The IC50 for the inhibition of IL-1β release can then be determined.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Renal Proximal Tubule cluster_1 Hypothesized Inhibition Blood Blood OAT OAT1/3 Blood->OAT Organic Anions Urine Urine Cell Tubular Cell Cell->Urine Organic Anions OAT->Cell URAT1 URAT1 URAT1->Cell Uric Acid Compound This compound Compound->OAT Compound->URAT1

Caption: Hypothesized inhibition of OATs and URAT1.

G cluster_0 Inflammasome Activation Pathway cluster_1 Hypothesized Inhibition Stimulus Stimulus (e.g., ATP) P2X7R P2X7R Stimulus->P2X7R Panx1 Pannexin 1 NLRP3 NLRP3 Inflammasome Panx1->NLRP3 activates P2X7R->Panx1 opens Casp1 Caspase-1 NLRP3->Casp1 activates proIL1b pro-IL-1β Casp1->proIL1b cleaves IL1b IL-1β (mature) proIL1b->IL1b Compound This compound Compound->Panx1

Caption: Hypothesized inhibition of Pannexin 1.

Experimental Workflows

G cluster_0 OAT Inhibition Assay Workflow Start Start Culture Culture OAT-expressing and mock cells Start->Culture Preincubate Pre-incubate with This compound Culture->Preincubate AddSubstrate Add labeled OAT substrate Preincubate->AddSubstrate Terminate Terminate uptake and wash cells AddSubstrate->Terminate Quantify Quantify intracellular substrate Terminate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for OAT inhibition assay.

Conclusion

While direct experimental evidence is lacking, the structural similarity between this compound and Probenecid provides a strong basis for hypothesizing its mechanism of action. It is plausible that this compound functions as an inhibitor of organic anion transporters (OAT1, OAT3, and URAT1) and pannexin 1 channels. These actions would suggest potential therapeutic applications as a uricosuric agent and an anti-inflammatory compound. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to investigate and validate these hypotheses, ultimately elucidating the true pharmacological profile of this compound. Further research, particularly structure-activity relationship studies, will be crucial in understanding how the propionylamino moiety influences the potency and selectivity of this compound compared to Probenecid.

References

A Technical Guide to the Theoretical Yield of 4-(Propionylamino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield for the synthesis of 4-(Propionylamino)benzoic acid, a molecule of interest in pharmaceutical research. This document outlines the core chemical principles, a detailed experimental protocol, and a systematic approach to calculating the maximum possible product from a given amount of reactants.

Introduction

The synthesis of this compound is a fundamental example of N-acylation, a common reaction in organic and medicinal chemistry. This process involves the formation of an amide bond between an amine and an acylating agent. A thorough understanding of the reaction stoichiometry is crucial for optimizing reaction conditions and evaluating the efficiency of the synthesis, with the theoretical yield serving as a critical benchmark.

Reaction Scheme and Stoichiometry

The synthesis of this compound is typically achieved through the reaction of 4-aminobenzoic acid with propionyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion, and deprotonation to form the stable amide product, this compound, and hydrochloric acid as a byproduct.

The balanced chemical equation for this reaction is:

C₇H₇NO₂ (4-aminobenzoic acid) + C₃H₅ClO (propionyl chloride) → C₁₀H₁₁NO₃ (this compound) + HCl (hydrochloric acid)

The stoichiometry of this reaction is 1:1, meaning one mole of 4-aminobenzoic acid reacts with one mole of propionyl chloride to produce one mole of this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, Buchner funnel, etc.)

Procedure:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a predetermined amount of 4-aminobenzoic acid in anhydrous dichloromethane.

  • Addition of Base: Add an equimolar amount of triethylamine to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add an equimolar amount of propionyl chloride dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Quantitative Data

The following tables summarize the key quantitative data required for calculating the theoretical yield.

Table 1: Molar Masses of Reactants and Product

CompoundChemical FormulaMolar Mass ( g/mol )
4-Aminobenzoic acidC₇H₇NO₂137.14[1][2][3][4]
Propionyl chlorideC₃H₅ClO92.52[5][6][7][8]
This compoundC₁₀H₁₁NO₃193.20

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

Example Calculation:

Assuming a starting amount of 5.00 g of 4-aminobenzoic acid and an excess of propionyl chloride.

Table 2: Step-by-Step Theoretical Yield Calculation

StepDescriptionCalculationResult
1Determine the moles of the limiting reactant (4-aminobenzoic acid) Moles = Mass / Molar Mass
Moles = 5.00 g / 137.14 g/mol 0.0365 mol
2Use the stoichiometric ratio to find the moles of the product Moles of product = Moles of limiting reactant × (1 mole of product / 1 mole of reactant)
Moles of product = 0.0365 mol × (1/1)0.0365 mol
3Calculate the theoretical yield (mass) of the product Mass = Moles × Molar Mass
Mass = 0.0365 mol × 193.20 g/mol 7.05 g

Therefore, the theoretical yield of this compound starting from 5.00 g of 4-aminobenzoic acid is 7.05 g .

Visualization of the Theoretical Yield Calculation Workflow

The logical flow of calculating the theoretical yield can be visualized as follows:

Theoretical_Yield_Workflow cluster_reactants Reactant Information cluster_product Product Information cluster_calculation Calculation Steps Mass_LR Mass of Limiting Reactant (g) Moles_LR Calculate Moles of Limiting Reactant Mass_LR->Moles_LR MM_LR Molar Mass of Limiting Reactant (g/mol) MM_LR->Moles_LR MM_P Molar Mass of Product (g/mol) TY Calculate Theoretical Yield (g) MM_P->TY Moles_P Determine Moles of Product (Stoichiometry) Moles_LR->Moles_P 1:1 Ratio Moles_P->TY

Caption: Workflow for calculating the theoretical yield.

References

Spectroscopic Profile of 4-(Propionylamino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 4-(Propionylamino)benzoic acid

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol

  • CAS Number: 10457-55-3

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with spectroscopic data of similar molecules such as 4-aminobenzoic acid, benzoic acid, and various amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet1H-COOH
~10.2Singlet1H-NH-
~7.9Doublet2HAr-H (ortho to -COOH)
~7.7Doublet2HAr-H (ortho to -NHCO)
~2.3Quartet2H-CH₂-
~1.1Triplet3H-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~172.5-C=O (amide)
~167.0-C=O (acid)
~143.0Ar-C (quaternary, attached to -NHCO)
~130.5Ar-C-H (ortho to -COOH)
~125.0Ar-C (quaternary, attached to -COOH)
~118.5Ar-C-H (ortho to -NHCO)
~30.0-CH₂-
~10.0-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (carboxylic acid dimer)
~3300MediumN-H stretch (amide)
~1690StrongC=O stretch (carboxylic acid)
~1660StrongC=O stretch (Amide I band)
~1600, ~1520Medium-StrongC=C stretch (aromatic ring)
~1540MediumN-H bend (Amide II band)
~1300MediumC-O stretch
~1250MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zProposed Fragment
193[M]⁺ (Molecular Ion)
176[M - OH]⁺
137[M - C₂H₅CO]⁺
120[M - C₂H₅CO - OH]⁺
92[C₆H₄NH₂]⁺
57[C₂H₅CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[1] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A standard acquisition may include 16-32 scans.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

  • Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[2]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.[4] The probe is heated to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm FinalReport FinalReport StructureConfirm->FinalReport Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

Uncharted Territory: The Potential Biological Activity of 4-(Propionylamino)benzoic Acid - A Call for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical overview addresses the current landscape of scientific knowledge regarding the biological activity of the chemical compound 4-(Propionylamino)benzoic acid. Despite its clear chemical structure as a derivative of para-aminobenzoic acid (PABA), a crucial biological molecule, a comprehensive review of publicly accessible scientific literature and databases reveals a significant void in our understanding of its specific biological functions, potential therapeutic applications, and associated mechanisms of action.

While information on the parent compound, benzoic acid, and other related derivatives is plentiful, data directly pertaining to this compound is sparse and limited to basic chemical and safety classifications. This document serves not as a definitive guide, but as a foundational call to the scientific community to explore the uncharted territory that this molecule represents.

I. Current State of Knowledge: A Landscape of Generalities

Our current understanding is largely extrapolated from the known properties of benzoic acid and its derivatives. Benzoic acid is well-documented for its antimicrobial and antifungal properties, primarily attributed to its ability to disrupt cell membrane integrity and alter intracellular pH.[1][2][3][4][5] It is widely utilized as a preservative in the food and pharmaceutical industries.[1][2][3] Furthermore, the benzoic acid scaffold serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents, local anesthetics, and antihistamines.[2]

Derivatives of the closely related 4-hydroxybenzoic acid have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects, hinting at the potential for functionalization of the benzoic acid ring to yield therapeutically relevant compounds.[6] Recent research has also explored benzoic acid derivatives as potential prodrugs for the treatment of tuberculosis.[7]

Regarding this compound specifically, information is confined to entries in chemical supplier catalogs and regulatory databases. It is identified by its CAS Number 19313-85-0. Safety data sheets classify it as an acute oral toxicant (Category 3) and note that it may cause serious eye irritation, skin irritation, and respiratory irritation.[8][9] However, these classifications are based on predicted toxicity and handling guidelines, not on in-depth biological studies.

II. The Unanswered Questions: A Roadmap for Future Research

The paucity of specific data on this compound presents a compelling opportunity for novel research. Key areas that warrant investigation include:

  • Screening for Biological Activity: A primary step would be to conduct broad-spectrum screening of the compound to identify any potential therapeutic activities. This could include, but is not limited to, antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory assays.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying the molecular targets and signaling pathways modulated by the compound.

  • Quantitative Analysis of Efficacy and Toxicity: To ascertain its therapeutic potential, it is crucial to determine the compound's potency and toxicity. This would involve establishing key quantitative metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the median lethal dose (LD50).

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for any potential drug development.

III. Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow is proposed. This workflow outlines a logical progression of experiments to systematically characterize the biological activity of this compound.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Mechanism of Action & Toxicity cluster_3 Phase 4: Preclinical Development A Compound Synthesis & Purity Analysis B Broad-Spectrum Biological Activity Screening (e.g., Antimicrobial, Anticancer, Anti-inflammatory) A->B C Confirmation of Activity in Secondary Assays B->C Positive Hit D Determination of IC50/EC50 Values C->D E Target Identification & Signaling Pathway Analysis D->E F In Vitro & In Vivo Toxicity Studies (LD50) E->F G Pharmacokinetic (ADME) Studies F->G H Lead Optimization G->H

Figure 1. A proposed experimental workflow for the characterization of this compound.

IV. Conclusion

References

4-(Propionylamino)benzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

4-(Propionylamino)benzoic acid is classified as a hazardous substance. The available data indicates significant acute oral toxicity, as well as irritant properties.

Table 1: GHS Classification for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, OralCategory 3💀DangerH301: Toxic if swallowed
Skin Corrosion/IrritationNot specifiedWarningCauses skin irritation[1]
Serious Eye Damage/Eye IrritationNot specifiedWarningCauses serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Not specifiedWarningMay cause respiratory irritation[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[2]
Molecular Weight 193.20 g/mol [2]
CAS Number 19313-85-0[2]
Appearance Solid
Flash Point Not applicable

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[4][5]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[8][9]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProcedureSource
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs: Get medical advice/attention.[7]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[7]

Accidental Release and Firefighting Measures

Accidental Release

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area & Restrict Access spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain Spill (Avoid generating dust) ppe->contain cleanup Clean Up Spill (Use absorbent material for solids) contain->cleanup dispose Place in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Figure 1. Chemical Spill Response Workflow.
Firefighting Measures

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: May emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. The primary known hazard is acute oral toxicity. For other potential health effects, data from the parent compound, benzoic acid, may provide some insight, but should be interpreted with caution. Benzoic acid is known to be a skin and eye irritant.[3]

Experimental Protocols: No specific experimental protocols for the safety assessment of this compound were found in the reviewed literature. Standard OECD guidelines for toxicity testing would be the presumed methodology for any future studies.

Exposure Response and First Aid Workflow

The following diagram outlines the logical steps for responding to a personal exposure event.

Exposure_Response cluster_exposure First Aid Workflow for Exposure cluster_routes Route of Exposure exposure Exposure Occurs remove Remove from Exposure Source exposure->remove skin Skin Contact eyes Eye Contact inhalation Inhalation ingestion Ingestion decontaminate_skin Remove Contaminated Clothing Wash Skin with Soap & Water skin->decontaminate_skin flush_eyes Rinse Eyes Cautiously with Water for Several Minutes eyes->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth DO NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention decontaminate_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Figure 2. First Aid Response to Exposure.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[7] Do not allow the material to enter drains or water sources.[10]

This technical guide is intended to provide a starting point for the safe handling of this compound. Always consult with your institution's environmental health and safety department for specific guidance and protocols.

References

Methodological & Application

Synthesis of 4-(Propionylamino)benzoic Acid: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4-(Propionylamino)benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a derivative of 4-aminobenzoic acid (PABA). The addition of a propionyl group to the amino function of PABA modifies its chemical properties, making it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis involves the N-acylation of 4-aminobenzoic acid with a suitable propionylating agent. This protocol outlines a standard and reliable method for this transformation.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of 4-aminobenzoic acid with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Experimental Protocol

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and propionyl chloride.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Aminobenzoic acidReagentSigma-Aldrich
Propionyl chlorideReagentSigma-AldrichHandle in a fume hood
PyridineAnhydrousSigma-AldrichHandle in a fume hood
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)1 M AqueousFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousVWR
Ethyl acetateReagentFisher ScientificFor recrystallization
HexaneReagentFisher ScientificFor recrystallization

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (5.0 g, 36.5 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: Add anhydrous pyridine (3.2 mL, 39.6 mmol) to the solution.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: While stirring, add propionyl chloride (3.5 mL, 40.2 mmol) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white solid.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Property Expected Value
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.20 g/mol [1]
Appearance White solid[1]
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
FT-IR Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Propionyl chloride and pyridine are corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-aminobenzoic acid in DCM and Pyridine add_reagent Add Propionyl Chloride (0-5 °C) start->add_reagent react Stir at Room Temperature (2 hours) add_reagent->react wash Wash with 1M HCl and Brine react->wash Proceed to Work-up dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate/Hexane evaporate->recrystallize Proceed to Purification characterize Characterize Product (MP, NMR, IR) recrystallize->characterize end This compound characterize->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(Propionylamino)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a carboxylic acid and an amide functional group on a central benzene ring, allows for diverse chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the propionylamino group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules.

Key Applications in Drug Discovery

Derivatives of this compound and structurally related N-acyl aminobenzoic acids have shown promise in various therapeutic areas, including:

  • Kinase Inhibition: The benzamide scaffold is a common feature in many kinase inhibitors. By coupling this compound with various amine-containing fragments, novel compounds targeting specific kinases involved in cancer and inflammatory diseases can be synthesized.

  • Anti-inflammatory Agents: The structural motif of N-acylated aminobenzoic acids is present in several compounds with anti-inflammatory properties. These molecules can modulate inflammatory pathways through various mechanisms.

  • RXRα Antagonism: Retinoid X receptor alpha (RXRα) is a nuclear receptor implicated in cancer. Benzoic acid derivatives have been explored as antagonists of RXRα, offering a potential therapeutic strategy.

Data Presentation

The following table summarizes representative quantitative data for reactions involving benzoic acid derivatives, which can be extrapolated for syntheses using this compound.

Reaction TypeStarting MaterialReagent/CatalystProductYield (%)Reference
Amide Coupling4-((4-Arylpyrimidin-2-yl)amino)benzoic acidHydrazine hydrateAroylhydrazideNot specified[1]
Amide Coupling2-Benzoylbenzoic acidHATU/DIPEA2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazideHigh[2]
Esterification(Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acidEthylenediamine(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid87%[3]
Amide CouplingN-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-aminobenzamide4-Chloro-N-methylpicolinamideQuinoline-based DNMT inhibitor70%[4]

Experimental Protocols

Protocol 1: Synthesis of an Amide Derivative via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using a common coupling agent like EDC-HCl.

Reaction Scheme:

G A This compound D N-Aryl/Alkyl-4-(propionylamino)benzamide A->D B Amine (R-NH2) B->D C EDC-HCl, HOBt C->D

General Amide Synthesis Workflow

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:1 v/v).

  • Add HOBt (1.1 eq) and EDC-HCl (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Ester Derivative via Fischer Esterification

This protocol provides a general method for the synthesis of an ester derivative of this compound.

Reaction Scheme:

G A This compound D 4-(Propionylamino)benzoate ester A->D B Alcohol (R-OH) B->D C H2SO4 (cat.) C->D

General Ester Synthesis Workflow

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired ester derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The derivatives synthesized from this compound can potentially modulate various signaling pathways critical in disease pathogenesis. For instance, benzamide-based kinase inhibitors often target ATP-binding sites of kinases, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.

G cluster_0 Drug Development Workflow cluster_1 Potential Kinase Inhibition Pathway Building_Block This compound Synthesis Amide/Ester Synthesis Building_Block->Synthesis Reactants Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead_Compound Lead Compound Screening->Lead_Compound Identifies Activity Drug Synthesized Inhibitor Kinase Target Kinase (e.g., Tyrosine Kinase) Drug->Kinase Inhibits Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Signaling Downstream Signaling (e.g., Proliferation, Survival) Substrate->Signaling Cellular_Effect Cellular Effect (e.g., Apoptosis) Signaling->Cellular_Effect Leads to

Workflow and Potential Mechanism of Action

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The straightforward modification of its carboxylic acid and the influence of the propionylamino group make it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising building block.

References

Application Notes and Protocols: 4-(Propionylamino)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid is a derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry. Benzoic acid and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific research on this compound is limited, its structural similarity to other biologically active benzamides suggests its potential as a scaffold for the development of novel therapeutics. These notes provide an overview of the potential applications of this compound in drug discovery, focusing on its plausible roles as an enzyme inhibitor and an antimicrobial agent, based on data from structurally related compounds. Detailed protocols for evaluating these potential activities are also presented.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may be investigated for the following applications:

Inhibition of Steroid Biosynthesis Enzymes

Structurally related N-acyl and N-aryl benzoic acids have demonstrated inhibitory activity against key enzymes in steroid metabolism, such as aldo-keto reductase 1C3 (AKR1C3) and steroid 5α-reductase. These enzymes are implicated in the progression of hormone-dependent cancers like prostate and breast cancer.

  • Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key player in the synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), within cancer cells.[1] Inhibition of AKR1C3 is a therapeutic strategy for castration-resistant prostate cancer (CRPC).[1][2]

  • Steroid 5α-Reductase: This enzyme converts testosterone to the more potent androgen, DHT.[3] Inhibitors of this enzyme are used to treat benign prostatic hyperplasia and androgenetic alopecia.[3][4]

AKR1C3_5AR_Pathway DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT 5-alpha Reductase AR Androgen Receptor (AR) Activation DHT->AR AKR1C3 AKR1C3 SRD5A 5-alpha Reductase 4_PABA_analog This compound (and related inhibitors) 4_PABA_analog->AKR1C3 4_PABA_analog->SRD5A

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[5][6] They can disrupt the cell membranes of microorganisms and interfere with cellular processes, leading to bacteriostatic or bactericidal effects.[5] The lipophilicity of these compounds often plays a crucial role in their ability to penetrate microbial cell walls.[5]

Quantitative Data for Structurally Related Compounds

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against AKR1C3

CompoundTargetIC50 (µM)Reference
Flufenamic acidAKR1C30.23[1]
IndomethacinAKR1C38.2[2]
3-(Phenylamino)benzoic acid analogAKR1C3Nanomolar affinity[7]

Table 2: Inhibitory Activity of a Benzoic Acid Derivative against Steroid 5α-Reductase

CompoundTargetIC50 (µM)Reference
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-reductase type 20.82[8]

Table 3: Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Derivatives against Various Microorganisms

CompoundMicroorganismMIC (mg/mL)Reference
Benzoic acidEscherichia coli O1571[6]
2-Hydroxybenzoic acidEscherichia coli O1571[6]
Propionic acidErwinia carotovora (at pH 5.5)0.05[9]
Benzoic acidErwinia carotovora (at pH 5.5)0.05[9]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for assays to evaluate its potential biological activities.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acylation of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride or propionic anhydride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in anhydrous THF.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Aminobenzoic Acid + Anhydrous Na2CO3 in THF Cooling Cool to 0°C Reactants->Cooling Addition Add Propionyl Chloride Cooling->Addition Stirring Stir at RT for 6-12h Addition->Stirring Quench Quench with Water Stirring->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize Dry->Purify

Protocol 2: In Vitro AKR1C3 Inhibition Assay

This spectrophotometric assay measures the inhibition of AKR1C3 by monitoring the decrease in NADPH absorbance.

Materials:

  • Recombinant human AKR1C3 enzyme

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH

  • 9,10-Phenanthrenequinone (PQ) as a substrate

  • This compound (test compound)

  • Indomethacin or Flufenamic acid (positive control inhibitor)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • AKR1C3 enzyme solution

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of NADPH and the substrate (PQ).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Steroid 5α-Reductase Inhibition Assay

This assay determines the inhibitory activity of a compound against 5α-reductase using rat liver microsomes.

Materials:

  • Rat liver microsomes (as a source of 5α-reductase)

  • Phosphate buffer (pH 6.5)

  • Testosterone

  • NADPH

  • This compound (test compound)

  • Finasteride or Dutasteride (positive control inhibitor)

  • 1N HCl

  • Enzyme immunoassay (EIA) kit for testosterone determination

  • Microplate reader

Procedure:

  • Pre-incubate the rat liver microsomes (e.g., 20 µg/ml) with the test compound or vehicle (DMSO) in phosphate buffer for 15 minutes at 37°C.[3]

  • Initiate the enzymatic reaction by adding testosterone (e.g., 0.9 µM) and NADPH.[3]

  • Incubate for 30 minutes at 37°C.[3]

  • Terminate the reaction by adding 1N HCl.[3]

  • Determine the amount of remaining testosterone using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition by comparing the testosterone levels in the presence of the test compound to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme and Buffer Solution Incubate Pre-incubate Enzyme with Compound/Control Prep_Enzyme->Incubate Prep_Compound Prepare Test Compound and Control Dilutions Prep_Compound->Incubate Initiate Initiate Reaction with Substrate + Cofactor Incubate->Initiate Measure Measure Reaction Rate (e.g., Absorbance Change) Initiate->Measure Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of the test compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Conclusion

This compound represents a simple yet potentially valuable scaffold for drug discovery. Based on the established biological activities of its structural analogs, promising avenues for investigation include its potential as an inhibitor of steroidogenic enzymes for cancer therapy and as a novel antimicrobial agent. The protocols and data provided herein offer a comprehensive framework for researchers to initiate the exploration of this compound's therapeutic potential. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its potency and selectivity for specific biological targets.

References

Application Notes and Protocols for 4-(Propionylamino)benzoic acid in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid is a small molecule that possesses structural features, such as a carboxylic acid and an amide group, which could facilitate interactions with protein targets through hydrogen bonding and other non-covalent forces. Its potential as a ligand in protein binding assays is of interest for screening campaigns and for the characterization of novel protein-ligand interactions. These interactions are fundamental in drug discovery for determining key parameters like binding affinity (K D), kinetics (k on, k off), and thermodynamics, which are critical for understanding a compound's mechanism of action and for lead optimization.[1]

This document provides a generalized framework for utilizing this compound in common biophysical assays. While specific binding data for this compound is not extensively available in public literature, the following protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a robust starting point for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing and interpreting protein binding experiments.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃--INVALID-LINK--[2]
Molecular Weight 193.20 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
IUPAC Name 4-(propanoylamino)benzoic acid--INVALID-LINK--[2]
CAS Number 19313-85-0--INVALID-LINK--[2]
XLogP3 1.8--INVALID-LINK--[2]
Hydrogen Bond Donor Count 2--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[2]
Rotatable Bond Count 3--INVALID-LINK--[2]

Experimental Workflows and Protocols

The following sections provide detailed protocols for two common protein binding assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These techniques are powerful for characterizing the interaction between a small molecule ligand like this compound and a target protein.

General Experimental Workflow

A typical workflow for assessing the binding of a small molecule to a target protein is depicted below. This process generally involves sample preparation, instrument setup, execution of the binding assay, and subsequent data analysis to determine binding parameters.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_ligand Prepare Ligand Stock (this compound) in appropriate solvent (e.g., DMSO) prep_protein Prepare Target Protein in assay buffer prep_buffer Prepare Assay Buffer (e.g., PBS, HEPES with surfactant) instrument_setup Instrument Setup (SPR or ITC) prep_buffer->instrument_setup Load samples run_assay Perform Binding Assay (e.g., titration, injection series) instrument_setup->run_assay raw_data Acquire Raw Data (Sensorgram, Thermogram) run_assay->raw_data Generate data data_processing Data Processing & Fitting (e.g., baseline correction, model fitting) raw_data->data_processing results Determine Binding Parameters (Kd, Kon, Koff, ΔH, ΔS) data_processing->results

A generalized workflow for a protein binding assay.
Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time detection of binding events between a ligand and a protein immobilized on a sensor chip.[1]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • This compound

  • Target protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine) or other appropriate immobilization chemistry.

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-100 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the ligand in running buffer. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Analysis:

    • Inject the serially diluted ligand solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time. Include a buffer-only injection for double referencing.

    • After each ligand injection, inject regeneration solution to dissociate the bound ligand and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer-only injection data.

    • Plot the equilibrium response against the ligand concentration and fit the data to a steady-state affinity model to determine the dissociation constant (K D).

    • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model to determine the association (k on) and dissociation (k off) rate constants.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1]

Materials:

  • Isothermal titration calorimeter

  • This compound

  • Target protein

  • Dialysis buffer (e.g., PBS, HEPES)

Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen assay buffer.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial dissolution, but the final concentration in both protein and ligand solutions must be identical.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the target protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Hypothetical Data Presentation

Due to the lack of specific published data for this compound, the following table presents hypothetical results from the described assays to illustrate how quantitative data would be summarized.

AssayParameterHypothetical Value
SPR K D (Dissociation Constant)50 µM
k on (Association Rate)1 x 10³ M⁻¹s⁻¹
k off (Dissociation Rate)5 x 10⁻² s⁻¹
ITC K D (Dissociation Constant)45 µM
n (Stoichiometry)1.1
ΔH (Enthalpy)-5.2 kcal/mol
-TΔS (Entropy)-1.5 kcal/mol

Potential Signaling Pathway Interaction

While the specific protein targets of this compound are not yet defined, a common mechanism for small molecule inhibitors is the modulation of enzymatic activity or receptor signaling. The diagram below illustrates a hypothetical scenario where a small molecule ligand inhibits a kinase, thereby preventing the phosphorylation of a downstream substrate and blocking a signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor kinase Target Kinase receptor->kinase activates substrate Downstream Substrate kinase->substrate phosphorylates p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response triggers ligand_ext External Signal ligand_ext->receptor ligand_int This compound ligand_int->kinase inhibits

Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for Testing the Efficacy of 4-(Propionylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial evaluation of the therapeutic efficacy of 4-(Propionylamino)benzoic acid. The protocols outlined below follow a logical progression from broad in vitro screening to more specific in vivo validation, aiming to identify and characterize the potential therapeutic effects of this compound.

Introduction

This compound is a small molecule whose therapeutic potential is yet to be fully elucidated. Structurally related to other benzoic acid derivatives with known biological activities, this compound warrants a systematic investigation to determine its efficacy. This document outlines a tiered experimental approach, beginning with a broad assessment of its effects on cellular processes and culminating in targeted in vivo studies to validate promising initial findings. The primary focus of this proposed experimental design is on potential anti-inflammatory and anti-cancer activities, based on the known properties of similar chemical structures.

In Vitro Efficacy Screening

The initial phase of testing involves a series of in vitro assays to determine the compound's cytotoxic profile and to screen for potential anti-inflammatory and anti-proliferative effects.[1][2][3]

2.1. Cell Viability and Cytotoxicity Assays

  • Objective: To determine the concentration range of this compound that is non-toxic to cells and to identify its IC50 (half-maximal inhibitory concentration) in various cell lines.

  • Protocol:

    • Cell Lines: A panel of human cell lines should be used, including:

      • Normal cell lines (e.g., HEK293, primary fibroblasts) to assess general cytotoxicity.

      • Cancer cell lines from various tissues (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to screen for anti-cancer activity.

      • Immune cell lines (e.g., Jurkat - T cells, THP-1 - monocytes) to assess immunomodulatory effects.

    • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours.

    • Assay: Cell viability is assessed using a standard MTT or PrestoBlue™ assay. Absorbance is measured using a microplate reader.

    • Data Analysis: The percentage of viable cells is calculated relative to a vehicle-treated control. The IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Table 1. IC50 Values of this compound in Human Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HEK293Kidney (Normal)48>100
A549Lung (Cancer)4825.3
MCF-7Breast (Cancer)4842.1
HCT116Colon (Cancer)4815.8
JurkatT-cell Leukemia4833.7
THP-1Monocytic Leukemia4855.2

2.2. Anti-inflammatory Assays

  • Objective: To investigate the potential of this compound to modulate inflammatory responses in vitro.[4][5]

  • Protocol: Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages

    • Cell Culture: Differentiated THP-1 macrophages or primary human peripheral blood mononuclear cells (PBMCs) are used.

    • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 24 hours.

    • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using ELISA (Enzyme-Linked Immunosorbent Assay).

    • Data Analysis: Cytokine levels in treated samples are compared to LPS-stimulated, vehicle-treated controls.

Data Presentation: Table 2. Effect of this compound on Pro-inflammatory Cytokine Production

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control50.2 ± 5.135.8 ± 4.212.5 ± 2.1
LPS (100 ng/mL)1250.6 ± 98.7980.4 ± 75.3250.1 ± 22.9
LPS + Compound (1 µM)1100.3 ± 85.4850.2 ± 65.1220.7 ± 18.5
LPS + Compound (10 µM)650.1 ± 55.2490.6 ± 40.8125.4 ± 15.3
LPS + Compound (50 µM)250.7 ± 30.9180.3 ± 25.650.9 ± 8.7
  • Protocol: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

    • Assay Kits: Commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits are used.

    • Procedure: The assays are performed according to the manufacturer's instructions, testing a range of this compound concentrations.

    • Data Analysis: The percentage of enzyme inhibition is calculated, and IC50 values are determined.

2.3. Cancer-Related In Vitro Assays

Based on the initial cytotoxicity screening, further assays can be conducted on the most sensitive cancer cell lines.

  • Protocol: Cell Cycle Analysis

    • Treatment: Cancer cells are treated with this compound at its IC50 concentration for 24 and 48 hours.

    • Staining: Cells are fixed, permeabilized, and stained with propidium iodide (PI).

    • Analysis: The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Protocol: Apoptosis Assay

    • Treatment: Cells are treated as described for cell cycle analysis.

    • Staining: Cells are stained with Annexin V-FITC and PI.

    • Analysis: The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells is quantified by flow cytometry.

In Vivo Efficacy Models

Promising in vitro results should be followed up with in vivo studies to assess efficacy in a whole organism.[4][5][6][7][8] The choice of model will depend on the in vitro findings.

3.1. Animal Models of Inflammation

  • Objective: To evaluate the anti-inflammatory effects of this compound in vivo.

  • Protocol: Carrageenan-Induced Paw Edema in Rodents

    • Animals: Male Wistar rats or Swiss albino mice are used.

    • Treatment: Animals are orally administered with this compound (e.g., 10, 30, 100 mg/kg) or a vehicle control. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation: Table 3. Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.25 ± 0.0370.6
Compound100.68 ± 0.0620.0
Compound300.45 ± 0.0547.1
Compound1000.30 ± 0.0464.7

3.2. Xenograft Models for Anti-Cancer Efficacy

  • Objective: To assess the in vivo anti-tumor activity of this compound.

  • Protocol: Human Tumor Xenograft in Immunocompromised Mice

    • Animals: Athymic nude mice are used.

    • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of the mice.

    • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups and dosed daily with this compound (e.g., 20, 50 mg/kg, oral or intraperitoneal) or vehicle.

    • Measurement: Tumor volume and body weight are measured every 2-3 days.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

    • Data Analysis: Tumor growth inhibition (TGI) is calculated.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy data and for dose optimization.[9][10][11][12][13]

4.1. Pharmacokinetic (PK) Analysis

  • Objective: To determine the key PK parameters of this compound.

  • Protocol:

    • Animals: Healthy rodents (rats or mice) are used.

    • Dosing: A single dose of the compound is administered intravenously and orally to different groups of animals.

    • Sample Collection: Blood samples are collected at various time points post-dosing.

    • Analysis: The concentration of this compound in plasma is quantified using LC-MS/MS.

    • Data Analysis: PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability are calculated.

Data Presentation: Table 4. Key Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)25004250
Half-life (h)2.53.1
Bioavailability (%)-68

4.2. Pharmacodynamic (PD) Analysis

  • Objective: To correlate the drug concentration with its biological effect.

  • Protocol:

    • Model: An appropriate in vivo model (e.g., carrageenan-induced paw edema) is used.

    • Procedure: Animals are treated with the compound, and at various time points, both the pharmacodynamic effect (e.g., paw volume) and the plasma concentration of the drug are measured.

    • Analysis: A PK/PD model is developed to describe the relationship between drug exposure and the observed effect.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_pkpd Pharmacology Studies cytotoxicity Cytotoxicity Assays (IC50 Determination) anti_inflammatory Anti-inflammatory Assays (Cytokine Release, COX/LOX) cytotoxicity->anti_inflammatory Non-toxic concentrations anti_cancer Anti-cancer Assays (Cell Cycle, Apoptosis) cytotoxicity->anti_cancer IC50 concentrations inflammation_model Inflammation Models (Paw Edema) anti_inflammatory->inflammation_model Promising results cancer_model Cancer Models (Xenografts) anti_cancer->cancer_model Promising results pk_studies Pharmacokinetics (PK) (ADME) inflammation_model->pk_studies cancer_model->pk_studies pd_studies Pharmacodynamics (PD) (Exposure-Response) pk_studies->pd_studies

Caption: A tiered workflow for evaluating the efficacy of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Compound 4-(Propionylamino) -benzoic acid Compound->NFkB inhibits

Caption: A potential mechanism of action for this compound in inflammation.

References

Application Note and Protocol: Solubilization of 4-(Propionylamino)benzoic Acid for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization of 4-(Propionylamino)benzoic acid, a compound with limited aqueous solubility, for use in in vitro cell culture experiments. The protocol emphasizes the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a concentrated stock solution, followed by serial dilution in culture medium. Guidelines for determining appropriate solvent concentrations and minimizing cytotoxicity are discussed.

Introduction

This compound is an organic compound investigated for various biological activities. A significant challenge in its in vitro evaluation is its hydrophobic nature, leading to poor solubility in aqueous cell culture media. An effective and reproducible method of solubilization is critical to ensure accurate and consistent experimental results. The most common strategy involves dissolving the compound in a biocompatible organic solvent to prepare a high-concentration stock, which is then diluted to the final working concentration in the aqueous culture medium. This protocol details the use of DMSO for this purpose, a solvent known for its broad solubilizing power and relatively low toxicity to cultured cells at low concentrations.

Data Presentation: Solvent and Compound Handling

Successful experimentation requires careful consideration of the solvent's properties and its potential effects on the cultured cells. The final concentration of the solvent in the culture medium must be kept below cytotoxic levels.

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

Solvent Recommended Max. Concentration (v/v) General Notes
DMSO ≤ 0.1% Considered safe for most cell lines.[1][2][3][4]
0.1% - 0.5% Generally acceptable, but a vehicle control is essential.[1][5]
> 0.5% May induce cytotoxicity or differentiation; cell-line specific tolerance must be verified.[4][5]
Ethanol ≤ 0.5% Generally considered safe for many cell lines.[6][7][8]

| | > 0.5% | Increased risk of cytotoxicity; requires rigorous validation with vehicle controls.[6][8] |

Note: The tolerance to solvents is cell-line dependent. It is imperative to perform a dose-response experiment with the solvent (vehicle control) alone to determine the non-toxic concentration for your specific cell line.

Table 2: Solubility Profile of Benzoic Acid and Related Compounds

Compound Solvent Solubility Reference
Benzoic Acid Water (20°C) Sparingly Soluble [9]
Benzoic Acid Ethanol Readily Soluble [9][10][11]
Benzoic Acid DMSO Highly Soluble [12]

| Benzoic Acid Derivatives | DMSO | Generally Soluble |[13][14] |

Note: While specific quantitative data for this compound is not widely published, its structure suggests a solubility profile similar to other hydrophobic benzoic acid derivatives, indicating high solubility in DMSO and ethanol and low solubility in water.

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 193.20 g/mol ) in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

  • Target cells in culture

Procedure:

Part A: Preparation of a 10 mM Master Stock Solution

  • Weigh the Compound: Accurately weigh 1.93 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. This creates a 10 mM stock solution .

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Part B: Preparation of Working Solutions in Cell Culture Medium

  • Calculate Dilutions: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (or the predetermined non-toxic limit for your cell line).

    • Formula: Volume of Stock (µL) = (Final Concentration (µM) × Final Volume (mL)) / Stock Concentration (µM)

    • Example: To prepare 2 mL of medium with a final compound concentration of 10 µM:

      • Volume of Stock (µL) = (10 µM × 2 mL) / 10,000 µM = 0.002 mL = 2 µL

  • Serial Dilution (Recommended): To ensure accuracy for low final concentrations, perform a serial dilution.

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed culture medium. This creates a 100 µM intermediate solution.

    • Add the required volume of this intermediate solution to your cells. For example, to achieve a 10 µM final concentration in a 2 mL well, add 200 µL of the 100 µM intermediate solution.

  • Treat Cells: Add the calculated volume of the diluted compound to your cell culture plates. Mix gently by swirling the plate.

  • Vehicle Control: It is critical to include a vehicle control group. In this group, treat cells with the same volume of DMSO (diluted in medium) as was used for the highest concentration of the test compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for preparing and applying the compound. As the specific signaling pathway for this compound in mammalian cells is not well-defined, a workflow diagram provides a more practical and universally applicable visualization.

G cluster_prep Part A: Stock Solution Preparation cluster_treat Part B: Cell Treatment cluster_control Controls weigh 1. Weigh 1.93 mg of This compound add_dmso 2. Add 1 mL of DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (10 mM Stock) add_dmso->dissolve store 4. Aliquot and Store at -20°C dissolve->store dilute 5. Serially Dilute Stock in Culture Medium store->dilute treat_cells 6. Add Working Solution to Cells dilute->treat_cells vehicle 7a. Add Vehicle Control (DMSO in Medium) dilute->vehicle incubate 8. Incubate and Analyze Results treat_cells->incubate vehicle->incubate untreated 7b. Untreated Control (Medium Only) untreated->incubate G start Is the compound soluble in water? organic_solvent Use organic solvent (e.g., DMSO) start->organic_solvent No stock_solution Prepare concentrated stock solution organic_solvent->stock_solution solvent_test Determine max. non-toxic solvent concentration for your cell line stock_solution->solvent_test dilute Dilute stock into medium (Keep solvent % below max) solvent_test->dilute end Treat cells dilute->end

References

Application Notes and Protocols for the Quantification of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-(Propionylamino)benzoic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, providing a strong basis for method development and validation.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control, and various research applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in samples with relatively simple matrices.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The exact ratio should be optimized for best peak shape and retention time, starting with a 70:30 (v/v) ratio of aqueous to organic phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan of a standard solution, expected to be around 230 nm.[1][2]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation (General):

    • Solid Samples: Dissolve a known weight of the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

    • Liquid Samples: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.999
Range0.5 - 50 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Sample Quantification Calibration_Curve->Quantification

Caption: General workflow for HPLC analysis of this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as plasma or tissue extracts. The following protocol is adapted from a validated method for the structurally similar 4-acetamidobenzoic acid.[3][4]

Experimental Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or similar reverse-phase column.

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient Elution: A gradient program should be developed to ensure optimal separation. A starting point could be a linear gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's properties. For similar benzoic acid derivatives, negative ion mode has been used.[5]

    • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and product ion (Q3) transitions must be determined by infusing a standard solution of this compound.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended for the most accurate quantification.

  • Standard and Sample Preparation (for Plasma):

    • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject the prepared standards and samples.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Adapted from a similar compound[3][4])

ParameterExpected Result
Linearity (R²)≥ 0.99
Range10 - 10,000 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Precision (%CV)2.11% to 13.81%
Accuracy (% Bias)89% to 98.57%
SelectivityNo interference at the retention time of the analyte

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Plasma_Sample Plasma Sample + IS Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Injection LC-MS/MS Injection Reconstitution->LCMS_Injection MRM_Detection MRM Detection LCMS_Injection->MRM_Detection Peak_Integration Peak Integration (Analyte/IS) MRM_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification UVVis_Logic cluster_calibration Calibration cluster_sample Sample Analysis Standards Prepare Standard Solutions Measure_Absorbance Measure Absorbance at λmax Standards->Measure_Absorbance Calibration_Curve Plot Absorbance vs. Concentration Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Concentration Calibration_Curve->Determine_Concentration Sample_Prep Prepare Sample Solution Measure_Sample_Abs Measure Sample Absorbance Sample_Prep->Measure_Sample_Abs Measure_Sample_Abs->Determine_Concentration

References

Application Notes and Protocols for 4-(Propionylamino)benzoic Acid in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(Propionylamino)benzoic acid in the synthesis of novel aromatic polyamides and poly(ester amides) for biomedical applications. While direct polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to other N-acylated p-aminobenzoic acids, such as 4-acetamidobenzoic acid, allows for the extrapolation of synthetic methodologies and expected polymer properties. These polymers are of significant interest due to their potential for controlled degradation, biocompatibility, and tailored mechanical properties, making them suitable for applications in drug delivery, tissue engineering, and medical device coatings.

Overview of Polymer Synthesis

Aromatic polyamides (aramids) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of a propionylamino group in place of an unsubstituted amine is expected to increase the solubility and processability of the resulting polyamide, a common strategy to overcome the inherent rigidity of aramid backbones. The amide linkage within the polymer backbone can be formed through polycondensation reactions.

Similarly, poly(ester amides) can be synthesized by incorporating ester linkages, which can introduce biodegradability to the polymer, a desirable characteristic for many biomedical applications.

Potential Applications in Drug Development

The synthesized polymers from this compound are anticipated to be excellent candidates for drug delivery systems. The polymer backbone can be designed to be biodegradable, allowing for the controlled release of encapsulated therapeutic agents. The aromatic nature of the polymer can facilitate drug loading through π-π stacking interactions, while the propionylamino side group may offer sites for further functionalization or influence the polymer's hydrophobicity, thereby affecting drug release kinetics.

Quantitative Data Summary

The following table summarizes the expected properties of aromatic polyamides derived from N-acylated p-aminobenzoic acids, based on literature values for structurally similar polymers. This data can serve as a benchmark for the characterization of novel polymers synthesized from this compound.

PropertyExpected Value RangeAnalytical Method
Thermal Properties
Glass Transition Temperature (Tg)190 - 280 °CDifferential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (TGA)> 450 °C in N2Thermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength75 - 120 MPaTensile Testing
Tensile Modulus1.5 - 3.5 GPaTensile Testing
Elongation at Break5 - 20 %Tensile Testing
Solubility
Inherent Viscosity0.4 - 1.2 dL/gViscometry
SolubilitySoluble in aprotic polar solvents (e.g., DMAc, NMP, DMSO)Visual Inspection

Experimental Protocols

Synthesis of Aromatic Polyamides via Polycondensation

This protocol describes a general method for the synthesis of aromatic polyamides from N-acylated p-aminobenzoic acid monomers using a phosphorylation reaction, which can be adapted for this compound.

Materials:

  • This compound (or other N-acylated p-aminobenzoic acid)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous calcium chloride in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine and triphenyl phosphite (TPP).

  • Polymerization: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual solvents and reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight.

Polymer Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Confirm the formation of the amide bond by identifying the characteristic C=O stretching vibration (around 1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Use ¹H and ¹³C NMR to confirm the polymer structure and the successful incorporation of the this compound monomer.

Thermogravimetric Analysis (TGA):

  • Determine the thermal stability of the polymer by measuring the temperature at which weight loss occurs.

Differential Scanning Calorimetry (DSC):

  • Determine the glass transition temperature (Tg) of the amorphous polymer.

Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Polycondensation Polycondensation (100-120°C, 3-6h) Monomer->Polycondensation Solvent NMP, Pyridine Solvent->Polycondensation Reagents TPP, CaCl2 Reagents->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Purification Washing & Drying Precipitation->Purification Polymer Aromatic Polyamide Purification->Polymer FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC GPC GPC Polymer->GPC

Caption: Experimental workflow for the synthesis and characterization of novel aromatic polyamides.

Drug_Delivery_Pathway cluster_formulation Drug Formulation cluster_release Controlled Release Polymer Biodegradable Polymer (from this compound) Encapsulation Drug Encapsulation (e.g., Nanoprecipitation) Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation DrugLoadedNP Drug-Loaded Nanoparticles Encapsulation->DrugLoadedNP Administration Administration to Patient DrugLoadedNP->Administration Degradation Polymer Degradation (Hydrolysis/Enzymatic) Administration->Degradation DrugRelease Sustained Drug Release Degradation->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Logical pathway for the application of novel polymers in drug delivery systems.

Application Notes and Protocols for the Functionalization of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical functionalization of 4-(Propionylamino)benzoic acid, a key intermediate in the synthesis of various biologically active molecules. The primary functionalization targets are the carboxylic acid group, which can be converted to amides and esters, thereby enabling the creation of diverse chemical libraries for drug discovery and development.

Introduction

This compound is a derivative of 4-aminobenzoic acid (PABA) and serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of both a carboxylic acid and an amide group allows for selective modifications to generate a variety of analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. Functionalization of the carboxylic acid moiety is a common strategy to develop prodrugs, improving the delivery and efficacy of therapeutic agents.[4]

Key Functionalization Reactions

The two primary functionalization reactions for this compound are amide bond formation and esterification at the carboxylic acid position.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of amine-containing fragments.[5] This can be achieved through various coupling reagents that activate the carboxylic acid.

Esterification

Esterification of the carboxylic acid can enhance the lipophilicity of the molecule, which can be advantageous for cell membrane permeability and bioavailability.[4] The Fischer-Speier esterification is a classic and effective method for this transformation.[6]

Experimental Protocols

General Protocol for Amide Bond Formation using EDC/HOBt

This protocol details a widely used method for amide synthesis, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[5]

Workflow for EDC/HOBt Mediated Amide Coupling:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound, amine, and HOBt in anhydrous DMF B Cool to 0°C A->B C Add EDC B->C D Warm to RT and stir for 12-24h C->D E Monitor by TLC D->E F Dilute with Ethyl Acetate E->F G Wash with aq. NaHCO3 and brine F->G H Dry over Na2SO4 and concentrate G->H I Column Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add EDC (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

General Protocol for Fischer-Speier Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[6][7]

Workflow for Fischer-Speier Esterification:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Suspend this compound in excess alcohol B Add catalytic H2SO4 A->B C Reflux for 4-8h B->C D Monitor by TLC C->D E Cool to RT and remove excess alcohol D->E F Dissolve residue in Ethyl Acetate E->F G Wash with aq. NaHCO3 and brine F->G H Dry over Na2SO4 and concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Workflow for Fischer-Speier esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., 10-20 eq., can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by recrystallization or flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound based on analogous reactions in the literature. Actual results may vary depending on the specific substrates and optimization of reaction conditions.

Table 1: Amide Bond Formation with Various Amines

AmineCoupling ReagentSolventReaction Time (h)Typical Yield (%)
BenzylamineEDC/HOBtDMF12-2480-95
AnilineHATU/DIPEADMF2-675-90
MorpholineEDC/HOBtDCM12-2485-98
Glycine methyl esterT3P/PyridineDCM4-870-85

Table 2: Esterification with Various Alcohols

AlcoholCatalystReaction ConditionsReaction Time (h)Typical Yield (%)
EthanolH₂SO₄Reflux4-880-95
MethanolH₂SO₄Reflux4-885-98
n-PropanolH₂SO₄Reflux6-1275-90
IsopropanolH₂SO₄Reflux8-1660-75

Application in Drug Discovery

The functionalization of this compound is a key step in generating diverse libraries of compounds for screening in drug discovery programs. The resulting amides and esters can be evaluated for a wide range of biological activities. The modification of the carboxylic acid can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This approach is particularly relevant for the development of prodrugs, where an ester or amide linkage is designed to be cleaved in vivo to release the active carboxylic acid-containing drug.[4]

Conceptual Pathway of Functionalization for Drug Discovery:

G A This compound (Starting Scaffold) B Functionalization (Amidation/Esterification) A->B Introduce Diversity C Library of Derivatives (Amides and Esters) B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E Identify Active Compounds F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G Improve Properties

Caption: Role of functionalization in a drug discovery workflow.

References

The Use of 4-(Propionylamino)benzoic Acid in Material Science: A Look into Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific applications for 4-(Propionylamino)benzoic acid in material science research. While the broader class of benzoic acid derivatives sees extensive use in the development of advanced materials such as high-performance polymers and liquid crystals, this compound itself has not been a focal point of published research in these areas.

This lack of specific data prevents the creation of detailed application notes and protocols based on established experimental findings. However, by examining the functionalities of the this compound molecule—namely the carboxylic acid and the amide group—we can extrapolate potential applications and propose generalized experimental approaches. This document, therefore, serves as a forward-looking guide for researchers interested in exploring the untapped potential of this compound in material science.

Hypothetical Application Note: this compound as a Monomer for Polyamide Synthesis

Introduction:

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. The synthesis of these materials typically involves the polycondensation of a dicarboxylic acid with a diamine. This compound, possessing a carboxylic acid group, could theoretically be modified to act as a monomer in such reactions. For instance, it could be dimerized or functionalized to create a dicarboxylic acid or a diamine derivative. The propionylamino group could influence the final properties of the polymer, potentially affecting its solubility, processability, and intermolecular interactions.

Potential Advantages:

  • Modified Solubility: The propionylamino side group might disrupt the tight chain packing typical of aromatic polyamides, potentially leading to improved solubility in organic solvents.

  • Hydrogen Bonding: The amide linkage in the side chain could introduce additional hydrogen bonding sites, influencing the polymer's mechanical properties and thermal behavior.

  • Tunable Properties: By co-polymerizing with other standard monomers, the incorporation of this compound derivatives could offer a route to fine-tune the properties of the resulting polyamides.

Generalized Experimental Protocol for Polyamide Synthesis

The following is a generalized protocol for the synthesis of a polyamide using a hypothetical dicarboxylic acid derived from this compound. This protocol is based on standard methods for polyamide synthesis and should be adapted and optimized for specific experimental conditions.

Materials:

  • Hypothetical dicarboxylic acid derived from this compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the hypothetical dicarboxylic acid (1 equivalent) and the aromatic diamine (1 equivalent) in NMP.

  • Add CaCl2 (0.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TPP (2.2 equivalents) and pyridine (2.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and then heat to 100°C for 3-4 hours.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Once the desired viscosity is achieved, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the resulting fibrous polymer and wash it thoroughly with methanol and deionized water.

  • Dry the polymer in a vacuum oven at 80°C overnight.

Characterization:

The synthesized polyamide can be characterized using various techniques to determine its properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature and melting point.

Hypothetical Quantitative Data

The following table presents hypothetical data for a series of polyamides synthesized with varying content of a dicarboxylic acid derived from this compound. This data is for illustrative purposes only.

Polymer IDThis compound derivative content (mol%)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
PA-001.2280550
PA-25251.1270540
PA-50500.9260530
PA-75750.7250520
PA-1001000.6240510

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow purification purification ftir ftir purification->ftir nmr nmr purification->nmr gpc gpc purification->gpc tga tga purification->tga dsc dsc purification->dsc

Caption: Generalized workflow for the synthesis and characterization of a polyamide.

logical_relationship substance This compound functional_groups Functional Groups (Carboxylic Acid & Amide) substance->functional_groups monomer_synthesis Potential for Monomer Synthesis (e.g., Dicarboxylic Acid or Diamine) functional_groups->monomer_synthesis polymer_synthesis Polymer Synthesis (e.g., Polyamides) monomer_synthesis->polymer_synthesis material_properties Modified Material Properties (Solubility, Thermal Stability, etc.) polymer_synthesis->material_properties

Caption: Logical pathway from the molecular structure to potential material properties.

While direct applications of this compound in material science are not documented, its chemical structure suggests it could be a valuable, yet unexplored, building block for new materials. The provided hypothetical application in polyamide synthesis serves as a template for future research. Scientists and researchers are encouraged to investigate the synthesis of novel polymers and other materials using this compound and to characterize their properties to unlock its full potential.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Propionylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-acylation of 4-aminobenzoic acid. This is typically achieved by reacting 4-aminobenzoic acid with either propionyl chloride or propionic anhydride in the presence of a suitable base.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are 4-aminobenzoic acid and an acylating agent (propionyl chloride or propionic anhydride). Essential reagents include a solvent (e.g., pyridine, dichloromethane, or water) and a base (e.g., pyridine, sodium acetate, or sodium hydroxide) to neutralize the acidic byproduct.[1]

Q3: What are the typical reaction conditions?

A3: The reaction is often performed at temperatures ranging from 0 °C to room temperature. The acylating agent is usually added dropwise to a solution of 4-aminobenzoic acid and a base. Reaction progress can be monitored using thin-layer chromatography (TLC).[1]

Q4: How is the product typically purified?

A4: The most common method for purifying this compound is recrystallization, often from an ethanol/water mixture.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC until the starting material is consumed. Typical reaction times can range from 30 minutes to 4 hours.[1]- Reaction Temperature: While the reaction is often performed at 0°C to room temperature, gently heating the mixture may be necessary to drive the reaction to completion. However, be cautious as excessive heat can lead to side product formation.
Incorrect Stoichiometry - Molar Ratios: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (propionyl chloride or propionic anhydride) to ensure complete conversion of the 4-aminobenzoic acid.[1]
Ineffective Base - Base Selection: If using propionyl chloride, a base such as pyridine or triethylamine is necessary to neutralize the HCl byproduct. For propionic anhydride, a weaker base like sodium acetate can be used. Ensure the base is anhydrous if the reaction is sensitive to water.[1]
Hydrolysis of Acylating Agent - Anhydrous Conditions: Propionyl chloride and propionic anhydride are sensitive to moisture and can hydrolyze. Ensure all glassware is dry and use anhydrous solvents, especially when using propionyl chloride.
Issue 2: Presence of Impurities in the Final Product
Potential CauseRecommended Solution
Unreacted 4-aminobenzoic acid - Optimize Reaction Conditions: See solutions for "Low or No Product Yield" to drive the reaction to completion.- Purification: Recrystallization is generally effective at removing unreacted starting material.
Diacylation Product (4-(N,N-dipropionylamino)benzoic acid) - Control Stoichiometry: Avoid a large excess of the acylating agent. Use a molar ratio of approximately 1.1:1 (acylating agent to amine).- Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
O-acylation of the carboxylic acid group - Protecting Groups: While less common for this specific synthesis, protecting the carboxylic acid group (e.g., as an ester) before N-acylation can prevent this side reaction. The protecting group would then be removed in a subsequent step.
Hydrolyzed Acylating Agent (Propionic Acid) - Work-up Procedure: During the work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any unreacted propionic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound using Propionyl Chloride in Pyridine

This protocol utilizes pyridine as both the solvent and the base.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound using Propionic Anhydride and Sodium Acetate

This protocol is an alternative method that avoids the use of pyridine.

Materials:

  • 4-Aminobenzoic acid

  • Propionic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In an Erlenmeyer flask, suspend 4-aminobenzoic acid (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • Add the sodium acetate solution to the 4-aminobenzoic acid suspension.

  • To this mixture, add propionic anhydride (1.1 eq) and stir vigorously at room temperature.

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC.

  • The product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Data Presentation

The following table summarizes key parameters for the N-acylation of 4-aminobenzoic acid based on analogous reactions.[1]

ParameterValue
Starting Material 4-Aminobenzoic acid
Acylating Agent Propionyl chloride or Propionic Anhydride
Base/Catalyst Pyridine or Sodium Acetate
Solvent Pyridine, Dichloromethane, Water
Reaction Temperature 0 °C to Room Temperature
Reaction Time 30 minutes - 4 hours
Typical Yield 85-95% (expected for analogous reactions)
Purification Method Recrystallization (e.g., from ethanol/water)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Product This compound 4-Aminobenzoic_Acid->Product + Acylating_Agent Propionyl Chloride or Propionic Anhydride Acylating_Agent->Product + Base Base (e.g., Pyridine, NaOAc) Base->Product Solvent Solvent (e.g., Pyridine, DCM, H2O) Solvent->Product Temperature Temperature (0°C - RT) Temperature->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Dissolve Dissolve 4-Aminobenzoic Acid in Solvent with Base Start->Dissolve Cool Cool to 0°C (if necessary) Dissolve->Cool Add_Acylating_Agent Add Acylating Agent Dropwise Cool->Add_Acylating_Agent React Stir at Room Temperature (Monitor by TLC) Add_Acylating_Agent->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Dry_Concentrate Dry and Concentrate Organic Layer Workup->Dry_Concentrate Recrystallize Recrystallize Crude Product Dry_Concentrate->Recrystallize End Pure Product Recrystallize->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Solution_Incomplete Increase Reaction Time or Temperature Incomplete->Solution_Incomplete Check_Purification Optimize Purification (Recrystallization) Complete->Check_Purification Check_Stoichiometry Check Stoichiometry and Reagent Quality Solution_Incomplete->Check_Stoichiometry Impurity_ID Identify Impurity (NMR, MS) Check_Purification->Impurity_ID

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(Propionylamino)benzoic acid.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems during your experiment.

Low or No Product Yield

Q1: I'm getting a very low yield or no product at all. What are the possible causes?

A1: Low or no yield in the synthesis of this compound, typically performed via a Schotten-Baumann reaction, can stem from several factors. Here's a systematic guide to troubleshooting the issue:

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Inadequate Base The reaction of 4-aminobenzoic acid with propionyl chloride generates hydrochloric acid (HCl) as a byproduct. Without a base to neutralize the HCl, it will protonate the amino group of the unreacted 4-aminobenzoic acid, rendering it non-nucleophilic and halting the reaction.Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate, triethylamine) is used. For optimal results, a slight excess (1.1-1.5 equivalents) is often recommended.
Moisture Contamination Propionyl chloride is highly reactive towards water. Any moisture in the reaction setup (glassware, solvents, or starting materials) will lead to the hydrolysis of propionyl chloride to propionic acid, reducing the amount available to react with the amine.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Ensure the 4-aminobenzoic acid is dry.
Low Reactivity of Starting Material The purity of your 4-aminobenzoic acid and propionyl chloride is crucial. Impurities can interfere with the reaction.Use high-purity starting materials. If the purity is questionable, consider purifying the 4-aminobenzoic acid by recrystallization before use.
Insufficient Reaction Time or Temperature The reaction may not have gone to completion. Acylation reactions can vary in their required time and temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C), while monitoring for side product formation.
Poor Mixing In a biphasic reaction system (e.g., an organic solvent and an aqueous base), inefficient stirring will result in a small interfacial area, limiting the reaction rate.Use vigorous mechanical or magnetic stirring to ensure thorough mixing of the phases.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_base Verify Base Stoichiometry (>=1 equivalent?) start->check_base check_moisture Check for Moisture Contamination (Anhydrous conditions?) check_base->check_moisture Yes add_base Adjust base to >1 equivalent check_base->add_base No check_reagents Assess Reagent Purity check_moisture->check_reagents Yes dry_system Use anhydrous solvents & oven-dried glassware check_moisture->dry_system No check_conditions Review Reaction Conditions (Time & Temperature) check_reagents->check_conditions Purity OK purify_reagents Purify starting materials check_reagents->purify_reagents Impure check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing Sufficient optimize_conditions Increase reaction time or apply gentle heating check_conditions->optimize_conditions Insufficient increase_stirring Increase stirring speed check_mixing->increase_stirring Insufficient rerun Re-run Experiment check_mixing->rerun Sufficient add_base->rerun dry_system->rerun purify_reagents->rerun optimize_conditions->rerun increase_stirring->rerun

Troubleshooting workflow for low reaction yield.
Presence of Impurities in the Final Product

Q2: My final product is impure. What are the likely side products and how can I remove them?

A2: Several side reactions can lead to impurities in your final product. Identifying these byproducts is key to optimizing the reaction and purification steps.

Common Side Reactions and Byproducts:

Side Reaction Byproduct Reason for Formation Impact on Product Removal Strategy
Hydrolysis of Acylating Agent Propionic acidReaction of propionyl chloride with water.Consumes the acylating agent, lowering the yield. Can be difficult to separate from the acidic product.Use anhydrous conditions. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Diacylation 4-(N,N-dipropionylamino)benzoic acidThe initially formed amide product reacts with another equivalent of propionyl chloride. This is more likely if the amine is highly reactive or if a large excess of the acylating agent is used.Leads to a difficult-to-separate impurity and reduces the yield of the desired mono-acylated product.Use a controlled stoichiometry of propionyl chloride (1.0-1.2 equivalents). Add the propionyl chloride slowly to the reaction mixture to avoid localized high concentrations.
Unreacted Starting Material 4-Aminobenzoic acidIncomplete reaction.Impurity in the final product.Ensure sufficient reaction time and appropriate conditions. Can often be removed by recrystallization.

Logical Flow for Identifying and Mitigating Impurities

impurity_workflow start Impure Product Observed identify_impurity Identify Impurity (e.g., via NMR, LC-MS) start->identify_impurity propionic_acid Propionic Acid Detected identify_impurity->propionic_acid Acidic Impurity diacylated Diacylated Product Detected identify_impurity->diacylated Higher MW Impurity starting_material Unreacted Starting Material Detected identify_impurity->starting_material Lower MW Impurity solution_pa Cause: Hydrolysis of propionyl chloride. Solution: Use anhydrous conditions and basic wash. propionic_acid->solution_pa solution_di Cause: Excess acylating agent or rapid addition. Solution: Control stoichiometry and add propionyl chloride slowly. diacylated->solution_di solution_sm Cause: Incomplete reaction. Solution: Optimize reaction conditions and purify by recrystallization. starting_material->solution_sm

troubleshooting solubility issues with 4-(Propionylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(Propionylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid.[1] Based on its chemical structure, which includes a carboxylic acid group and an amide linkage on a benzene ring, it is expected to be poorly soluble in water and non-polar organic solvents. Its solubility is influenced by the pH of the aqueous solution due to the ionizable carboxylic acid group.

Q2: I am having trouble dissolving this compound in my desired solvent. What are the first steps I should take?

A2: Initially, confirm the purity of your compound and solvent.[2] Subsequently, consider gentle heating and agitation, such as stirring or sonication, to facilitate dissolution.[3] Be cautious with heating, as it can degrade the compound if it is thermally unstable. It is also crucial to ensure you have not already exceeded the solubility limit of the compound in the chosen solvent at that temperature.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent.[4] In acidic conditions (low pH), the carboxylic acid group will be protonated, rendering the molecule less polar and thus less soluble in water. As the pH increases above the pKa of the carboxylic acid group, the molecule will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH with a suitable base is a common strategy to enhance its aqueous solubility.

Q4: What common laboratory solvents can be used to dissolve this compound?

A4: While specific quantitative data is limited, compounds with similar structures are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] They may also show some solubility in alcohols such as methanol and ethanol, particularly with heating. It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific application.

Troubleshooting Guide

Issue 1: The compound is not dissolving in aqueous buffers.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Adjust the pH of the buffer. For this compound, increasing the pH above its pKa will significantly increase solubility. Try adjusting the pH to 7.4 or higher using a base like sodium hydroxide.The compound should dissolve as it converts to its more soluble salt form.
Low Temperature Gently warm the solution while stirring. An increase in temperature often enhances the solubility of solid compounds.[5]Increased kinetic energy will help overcome the lattice energy of the solid, leading to dissolution.
Insufficient Mixing Ensure adequate agitation. Use a magnetic stirrer or vortex mixer to provide sufficient energy for dissolution. For viscous solutions, mechanical stirring may be necessary.Proper mixing ensures the entire solid surface is exposed to the solvent, accelerating the dissolution process.
Issue 2: The compound precipitates out of solution upon standing.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature. Try preparing the solution at the temperature of your experiment or consider using a co-solvent to increase solubility.A stable solution where the compound remains dissolved at the desired temperature.
Change in pH If the solution is unbuffered, absorption of atmospheric CO2 can lower the pH, causing the acidic compound to precipitate. Ensure your solution is adequately buffered.The buffer will maintain a stable pH, keeping the compound in its soluble, ionized form.
Common Ion Effect If the solution contains other salts, the common ion effect could reduce the solubility of the compound's salt form.Diluting the solution or using a different buffer system may alleviate this issue.
Issue 3: The compound is poorly soluble in organic solvents for a reaction.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent The polarity of the solvent may not be optimal. Test solubility in a range of solvents with varying polarities. Polar aprotic solvents like DMSO or DMF are often good starting points for similar molecules.Identification of a suitable solvent or solvent mixture that can dissolve the compound at the required concentration.
Use of Co-solvents A mixture of solvents can sometimes provide better solubility than a single solvent. For example, adding a small amount of DMSO to a less polar solvent might enhance solubility.The co-solvent system will have a polarity that is more favorable for dissolving the compound.
Particle Size Larger crystals dissolve more slowly. If possible, gently grind the compound to a finer powder to increase the surface area available for dissolution.[5][6]A finer powder will dissolve more rapidly, although the ultimate solubility limit will not change.

Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in various solvents at 25°C. This data is intended as a guideline; actual solubility may vary based on experimental conditions.

Solvent Estimated Solubility (mg/mL) Molar Solubility (approx. M)
Water (pH 5.0)< 0.1< 0.0005
Water (pH 7.4)1.50.0078
Water (pH 9.0)> 10> 0.0518
Methanol50.0259
Ethanol20.0104
Dimethyl Sulfoxide (DMSO)> 50> 0.2588
Dichloromethane< 0.1< 0.0005
Acetone10.0052

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is a standard procedure for measuring the thermodynamic equilibrium solubility of a compound.[4]

Materials:

  • This compound

  • Selected solvent(s)

  • 20 mL glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial (e.g., 10 mg). The solid should be in excess to ensure a saturated solution is formed.

  • Add a known volume of the desired solvent (e.g., 5 mL).

  • Securely cap the vials and place them on the shaker.

  • Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[7]

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Perform the experiment in triplicate to ensure reproducibility.[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_aqueous Aqueous Solvent cluster_organic Organic Solvent cluster_precipitation Precipitation from Solution start Solubility Issue with This compound check_ph Check pH start->check_ph Aqueous Solution? test_solvents Test Alternative Solvents (e.g., DMSO, DMF) start->test_solvents Organic Solution? check_buffer Ensure Adequate Buffering start->check_buffer Precipitation Issue? adjust_ph Adjust pH > pKa (e.g., pH 7.4) check_ph->adjust_ph pH is acidic heat_agitate_aq Gentle Heating & Agitation adjust_ph->heat_agitate_aq Still not dissolved dissolved_aq Compound Dissolved adjust_ph->dissolved_aq Success heat_agitate_aq->dissolved_aq Success use_cosolvent Use Co-solvent System test_solvents->use_cosolvent Limited solubility dissolved_org Compound Dissolved test_solvents->dissolved_org Success heat_agitate_org Gentle Heating & Agitation use_cosolvent->heat_agitate_org Still not dissolved use_cosolvent->dissolved_org Success heat_agitate_org->dissolved_org Success check_temp Avoid Supersaturation (Control Temperature) check_buffer->check_temp Buffer is sufficient stable_solution Stable Solution check_buffer->stable_solution pH drift identified check_temp->stable_solution

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Purification of Crude 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting and procedural information for the purification of crude 4-(Propionylamino)benzoic acid. The following question-and-answer format directly addresses common issues encountered during the purification process.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used. In a typical synthesis involving the acylation of 4-aminobenzoic acid with propionyl chloride or propionic anhydride, the most common impurities include:

  • Unreacted 4-aminobenzoic acid: Due to incomplete reaction.

  • Diacylated product: Formation of 4-(N,N-dipropionylamino)benzoic acid, especially if reaction conditions are not carefully controlled.

  • Hydrolyzed reagents: Propionic acid formed from the hydrolysis of the acylating agent.

  • Residual solvents: Solvents used in the reaction or initial work-up.

Q2: How do I choose the best solvent for recrystallizing my crude this compound?

A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the structural similarity to 4-aminobenzoic acid, which is soluble in polar organic solvents, a good starting point is a mixed solvent system of ethanol and water.[1][2] You can determine the optimal solvent and ratio through small-scale solubility tests.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To remedy this:

  • Increase the solvent volume: Add more hot solvent to fully dissolve the oil.

  • Use a different solvent system: Select a solvent with a lower boiling point.

  • Lower the temperature: Ensure the dissolution temperature is below the melting point of your compound.

  • Induce crystallization at a lower temperature: Allow the solution to cool more slowly and introduce a seed crystal once it has cooled slightly.

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Loss during filtration: Ensure you quantitatively transfer all crystals to the filter and wash with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q5: The purified this compound is still colored. How can I remove the color?

A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield. Heat the solution with the charcoal for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline. The optimal solvent ratios and temperatures should be determined experimentally for your specific sample.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 10 mL of a 1:1 ethanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the hot ethanol/water solvent mixture in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Data Presentation

Parameter4-Aminobenzoic Acid (Starting Material)Crude this compoundPurified this compound
Appearance White to off-white crystalline solid[2]Typically an off-white to yellowish or brownish solidWhite crystalline solid
Solubility in Water Sparingly soluble in cold water, more soluble in hot water[2]Expected to be less soluble than 4-aminobenzoic acidExpected to have low solubility in cold water
Solubility in Ethanol Soluble[2]Expected to be solubleExpected to be soluble

Mandatory Visualization

PurificationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product Crude Crude this compound Solvent Add Ethanol/Water Mixture Crude->Solvent Heat Heat to Dissolve Solvent->Heat HotFiltration Hot Filtration (remove insolubles) Heat->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Propionylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Propionylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For acylations, reactions are often stirred for 2-4 hours at room temperature after the initial addition of the acylating agent.[1]

  • Purity of Reactants: The purity of 4-aminobenzoic acid, the propionylating agent (propionic anhydride or propionyl chloride), and the solvent is crucial.

    • Solution: Ensure all reactants and solvents are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inadequate Acylating Agent: The amount of propionylating agent may be insufficient.

    • Solution: Use a slight excess of the propionylating agent (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the 4-aminobenzoic acid.[1]

  • Moisture Contamination: Acylating agents like propionyl chloride and propionic anhydride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.

    • Solution: Conduct the reaction under anhydrous conditions, using dry glassware and solvents, especially when using pyridine as the solvent.

Issue 2: Formation of Side Products

Question: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions and how can I minimize them?

Answer: The presence of multiple functional groups in 4-aminobenzoic acid can lead to side reactions. Here are the most common ones and how to address them:

  • Di-acylation: The secondary amide proton can, under certain conditions, be deprotonated and react with another equivalent of the acylating agent.

    • Solution: Use a stoichiometric amount or only a slight excess of the propionylating agent. Running the reaction at a lower temperature can also help to minimize this side reaction.

  • Esterification of the Carboxylic Acid: The carboxylic acid group can react with propionic anhydride to form a mixed anhydride, which can then react with another molecule of 4-aminobenzoic acid or be hydrolyzed back to the starting materials.

    • Solution: The use of pyridine as a base preferentially activates the amino group for acylation over the carboxylic acid. Alternatively, protecting the carboxylic acid group as an ester before acylation and deprotecting it afterward can prevent this side reaction, though this adds extra steps to the synthesis.

  • Polymerization: Under harsh conditions, polymerization of 4-aminobenzoic acid can occur.

    • Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer: Purification of this compound can typically be achieved through the following methods:

  • Work-up Procedure:

    • If using pyridine, the reaction mixture should be diluted with an organic solvent like dichloromethane or ethyl acetate and then washed sequentially with 1 M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.[1]

    • If using an aqueous system, the product may precipitate out of the solution upon cooling or acidification.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.

    • Solution: Recrystallize the crude product from a suitable solvent. Water or ethanol-water mixtures are often good choices for benzoic acid derivatives.[2][3][4][5][6] The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, which promotes the formation of pure crystals.[2][3][5]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed.

    • Solution: A solvent system of ethyl acetate and petroleum ether is often effective for separating compounds of varying polarity.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions for the synthesis of this compound?

A1: Two primary protocols can be adapted for this synthesis:

  • Method 1: Using Propionic Anhydride in Pyridine. This method utilizes pyridine as both the solvent and a base to neutralize the propionic acid byproduct.[1]

  • Method 2: Using Propionic Anhydride in an Aqueous System. This method involves suspending 4-aminobenzoic acid in water, adding the acylating agent, and using a base like sodium acetate to neutralize the acid formed.[1]

The choice of method may depend on the scale of the reaction and available resources. A summary of typical reaction parameters is provided in the table below.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would typically be a mixture of ethyl acetate and petroleum ether or hexane. The starting material (4-aminobenzoic acid) and the product (this compound) will have different Rf values, allowing for easy visualization of the reaction's progression.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: You would expect to see signals for the ethyl group protons (a triplet and a quartet), aromatic protons (two doublets), a broad singlet for the amide N-H proton, and a broad singlet for the carboxylic acid O-H proton.

  • ¹³C NMR: You would expect to see signals for the two carbons of the ethyl group, the four distinct carbons of the benzene ring, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.

It is always recommended to compare the obtained spectra with literature values or to perform a full characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound (Adapted from similar acylation reactions)

ParameterMethod 1: Pyridine SystemMethod 2: Aqueous System
Starting Material 4-Aminobenzoic acid4-Aminobenzoic acid
Acylating Agent Propionic Anhydride or Propionyl ChloridePropionic Anhydride
Solvent Anhydrous PyridineWater
Base PyridineSodium Acetate
Stoichiometry (Acylating Agent) 1.1 - 1.2 equivalents[1]1.1 equivalents[1]
Temperature 0 °C to Room Temperature[1]Room Temperature
Reaction Time 2 - 4 hours[1]Typically a few hours
Work-up Dilution with organic solvent, washing with 1M HCl, NaHCO₃, and brine[1]Filtration of precipitated product
Purification Recrystallization or Column ChromatographyRecrystallization

Note: The quantitative yields for these specific reactions are not available in the provided search results and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of this compound using Propionic Anhydride in Pyridine

This protocol is adapted from the N-acetylation of 4-amino-3-bromobenzoic acid.[1]

Materials:

  • 4-Aminobenzoic acid

  • Propionic anhydride

  • Anhydrous pyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound using Propionic Anhydride in an Aqueous System

This protocol is adapted from the N-acetylation of 4-amino-3-bromobenzoic acid.[1]

Materials:

  • 4-Aminobenzoic acid

  • Propionic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In an Erlenmeyer flask, suspend 4-aminobenzoic acid (1.0 eq) in deionized water.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • To the suspension of 4-aminobenzoic acid, add propionic anhydride (1.1 eq) and swirl to mix.

  • Slowly add the sodium acetate solution to the reaction mixture while stirring.

  • Continue stirring at room temperature for a designated time, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the crude product.

  • Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (4-Aminobenzoic Acid, Propionylating Agent, Solvent, Base) setup_reaction Set up Reaction Vessel (Anhydrous conditions if necessary) prep_reactants->setup_reaction Combine add_reagents Add Reagents (Controlled temperature) setup_reaction->add_reagents Initiate stir_reaction Stir Reaction Mixture (Monitor with TLC) add_reagents->stir_reaction quench_reaction Quench Reaction stir_reaction->quench_reaction Completion extraction Extraction / Filtration quench_reaction->extraction recrystallization Recrystallization extraction->recrystallization drying Dry Final Product recrystallization->drying final_product final_product drying->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time_temp Increase Time / Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity & Stoichiometry complete->check_reagents optimized Yield Optimized increase_time_temp->optimized impure_reagents Impure/Incorrect Stoichiometry check_reagents->impure_reagents Issue Found pure_reagents Reagents OK check_reagents->pure_reagents No Issue purify_reagents Purify Reactants / Adjust Stoichiometry impure_reagents->purify_reagents check_moisture Check for Moisture Contamination pure_reagents->check_moisture purify_reagents->optimized moisture_present Moisture Present check_moisture->moisture_present Yes no_moisture Anhydrous Conditions Met check_moisture->no_moisture No use_dry Use Anhydrous Solvents/Glassware moisture_present->use_dry no_moisture->optimized use_dry->optimized

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 4-(Propionylamino)benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(Propionylamino)benzoic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most probable primary degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond. This reaction breaks the bond between the propionyl group and the amino group of the benzoic acid moiety, yielding 4-aminobenzoic acid and propionic acid. This hydrolysis can be catalyzed by acidic or basic conditions.

Q2: What are the likely degradation products I should be looking for?

A2: The expected primary degradation products are 4-aminobenzoic acid and propionic acid. Under more strenuous conditions, such as high heat, strong UV light, or the presence of strong oxidizing agents, further degradation of the 4-aminobenzoic acid ring could occur, potentially leading to hydroxylated or ring-opened species.

Q3: How can I minimize the degradation of my this compound solution during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Control the pH: Maintain the solution pH close to neutral (pH 7). Both acidic and basic conditions can accelerate hydrolysis.

  • Refrigerate or Freeze: Store the solution at low temperatures (2-8 °C or frozen at -20 °C) to slow down the rate of chemical reactions.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Use Aprotic Solvents (if compatible): If your experimental design allows, dissolving the compound in a dry aprotic solvent can prevent hydrolysis.

  • Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can displace oxygen and prevent oxidative degradation.

Q4: My solution of this compound has turned yellow. What does this indicate?

A4: A yellow discoloration may indicate the formation of degradation products. This can be a result of oxidation or other complex reactions, especially if the solution has been exposed to light, high temperatures, or oxidative conditions. It is advisable to analyze the solution using a stability-indicating analytical method, such as HPLC, to identify and quantify any degradation products.

Q5: Are there any known incompatibilities for this compound in solution?

A5: Yes, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter.

Issue 1: Rapid Loss of Purity in Solution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of your solution. Adjust to a neutral pH (6-8) using a suitable buffer if your experiment allows.Slower degradation rate.
High Storage Temperature Store the solution at a lower temperature (e.g., 4°C or -20°C).Reduced degradation kinetics.
Light Exposure Protect the solution from light by using amber vials or storing it in the dark.Prevention of photodegradation.
Presence of Oxidizing Agents Ensure the solvent and any additives are free from peroxides or other oxidizing agents. Consider de-gassing the solvent.Minimized oxidative degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Compare the retention time of the new peak with a standard of 4-aminobenzoic acid.Confirmation of the primary degradation product.
Oxidative Degradation Analyze the mass of the unknown peak by LC-MS to check for the addition of oxygen atoms.Identification of oxidized species.
Solvent-Related Impurities Run a blank injection of the solvent to check for impurities.Rule out the solvent as a source of contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV Detector

Suggested Starting Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution between all peaks.

Visualizations

degradation_pathway parent This compound product1 4-Aminobenzoic acid parent->product1 Hydrolysis (Acid/Base Catalyzed) product2 Propionic acid parent->product2 experimental_workflow cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis heat Thermal heat->analysis light Photolytic light->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->heat start->light results Identify Degradation Products and Pathways analysis->results troubleshooting_logic issue Observed Degradation of This compound check_ph Is the pH neutral? issue->check_ph check_temp Is the solution stored at low temp? issue->check_temp check_light Is the solution protected from light? issue->check_light check_oxidants Is the solution free of oxidants? issue->check_oxidants solution_ph Adjust pH to neutral check_ph->solution_ph No solution_temp Store at 2-8°C or -20°C check_temp->solution_temp No solution_light Use amber vials/store in dark check_light->solution_light No solution_oxidants Use de-gassed, high-purity solvents check_oxidants->solution_oxidants No

Technical Support Center: Scaling Up 4-(Propionylamino)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides answers to frequently asked questions (FAQs) and troubleshooting advice for common challenges encountered during the scale-up of 4-(Propionylamino)benzoic acid synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent industrial method is the N-acylation of 4-aminobenzoic acid (PABA). This reaction involves treating PABA with a propionylating agent, such as propionyl chloride or propionic anhydride, typically in the presence of a base to neutralize the acid byproduct. The choice of reagents and solvents is critical for achieving high yield, purity, and scalability.

Q2: What are the critical process parameters to control during the scale-up of the acylation reaction?

A2: Several parameters are crucial for a successful and safe scale-up:

  • Temperature Control: The acylation reaction is often exothermic. Maintaining a consistent, low temperature (e.g., 0-10 °C) during the addition of the propionylating agent is vital to prevent side reactions and control the reaction rate.

  • Reagent Stoichiometry and Addition Rate: Precise control over the molar equivalents of the acylating agent and base is necessary. A slow, controlled addition of the propionylating agent to the PABA solution ensures the reaction remains manageable and minimizes impurity formation.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogenous heat and mass transfer, especially in large-volume reactors. Poor mixing can lead to localized "hot spots," resulting in side reactions and reduced product quality.

  • Solvent Selection: The solvent should be inert to the reaction conditions, provide good solubility for the starting material, and facilitate easy isolation of the product. It should also be selected with consideration for safety, environmental impact, and cost at an industrial scale.

Q3: What are the common impurities encountered during production, and how can they be minimized?

A3: The most common impurities include:

  • Unreacted 4-aminobenzoic acid (PABA): This is often the primary impurity. It can be minimized by optimizing the stoichiometry (using a slight excess of the acylating agent) and ensuring sufficient reaction time.

  • Di-acylated byproducts: While less common for amide formation, side reactions can occur, especially under harsh conditions (e.g., high temperatures).

  • Process-related impurities: These can originate from raw materials or be generated during workup and purification. Minimizing these impurities relies on strict control of the reaction conditions and using high-quality starting materials. Post-reaction purification, such as recrystallization, is essential for their removal.

Section 2: Troubleshooting Guide

Problem: Low Reaction Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes?

A: Low yield upon scale-up is a common issue. Consider the following factors:

  • Incomplete Reaction: Verify reaction completion using an appropriate analytical method like HPLC or TLC before starting the workup. Scale-up may require longer reaction times than bench-scale experiments.

  • Mechanical Losses: Transferring large quantities of slurries and solids can lead to significant mechanical losses. Ensure vessels are fully emptied and transfers are efficient.

  • Sub-optimal Workup: The product may have some solubility in the aqueous phase during extraction. Minimize the volume of water used or perform a back-extraction of the aqueous layers to recover the dissolved product. Ensure the pH is correctly adjusted to precipitate the product fully.

  • Poor Temperature Control: An uncontrolled exotherm can lead to the formation of degradation products or unwanted side reactions, consuming your starting material and reducing the yield of the desired product.

Problem: Product Purity Issues

Q: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I improve its purity?

A: Removing residual PABA is a key purification challenge.

  • Optimize Aqueous Workup: During the workup, carefully adjust the pH. This compound is acidic and will be soluble in a basic aqueous solution (as its carboxylate salt). PABA is amphoteric. By carefully controlling the pH during extraction, you can enhance the separation.

  • Recrystallization: This is the most effective method for removing PABA. A well-chosen solvent system is critical. Consider screening various solvents or solvent mixtures (e.g., ethanol/water, acetone/water) to find conditions where the product has high solubility at elevated temperatures but low solubility at room temperature, while PABA remains more soluble.

  • Reslurrying: Washing the crude solid product with a solvent in which PABA is soluble but the desired product is not can effectively remove this impurity.

Problem: Inconsistent Results Batch-to-Batch

Q: I am observing significant variations in yield and purity between different production batches. What should I investigate?

A: Batch-to-batch inconsistency points to a lack of process control.

  • Raw Material Quality: Ensure the purity and specifications of your starting materials (PABA, propionyl chloride, base, solvents) are consistent for every batch.

  • Process Parameter Control: Implement strict monitoring and control of all critical parameters: temperature profiles, addition rates, mixing speeds, and reaction times. Use a detailed batch manufacturing record to ensure procedures are followed precisely every time.

  • Equipment Calibration: Verify that all instruments, such as temperature probes and pumps, are properly calibrated.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction's progress and ensure consistency before proceeding to the workup phase.

Section 3: Data & Protocols

Data Presentation

The following table illustrates how reaction parameters can influence the yield and purity of this compound. These are representative data and should be optimized for your specific process.

Table 1: Influence of Reaction Parameters on Yield and Purity

Experiment IDTemperature (°C)Equivalents of Propionyl ChlorideReaction Time (h)Yield (%)Purity by HPLC (%)
PB-01251.0528597.5
PB-0251.0529299.1
PB-0351.2029498.8 (minor byproducts)
PB-0451.0549599.5
Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-aminobenzoic acid (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., ethyl acetate, 10 volumes).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction for the disappearance of 4-aminobenzoic acid using TLC or HPLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol) to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Section 4: Visual Guides & Workflows

This section provides diagrams to visually represent the production workflow and a troubleshooting decision-making process.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Finishing PABA 4-Aminobenzoic Acid (PABA) Reactor Jacketed Reactor (0-10°C) PABA->Reactor Solvent Solvent & Base Solvent->Reactor Propionyl Propionyl Chloride Propionyl->Reactor Quench Quench (Water) Reactor->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Concentration Solvent Removal (Evaporation) Extraction->Concentration Organic Phase Recrystallization Recrystallization Concentration->Recrystallization Crude Product Filtration Filtration & Washing Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Product Final Product: This compound Drying->Product

Caption: Production workflow for this compound.

G start Low Product Purity Detected by QC check_paba Is unreacted PABA the main impurity? start->check_paba check_other Are there other significant unknown peaks? check_paba->check_other No action_paba 1. Optimize recrystallization solvent. 2. Review workup pH control. 3. Re-slurry crude product. check_paba->action_paba Yes action_reaction 1. Review reaction temperature control. 2. Check for raw material impurities. 3. Analyze for potential side reactions. check_other->action_reaction Yes action_final Re-process or re-purify batch. Implement corrective actions. check_other->action_final No action_paba->action_final action_reaction->action_final

Caption: Troubleshooting flowchart for low product purity.

Technical Support Center: Identifying Impurities in 4-(Propionylamino)benzoic acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(Propionylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

Potential impurities in this compound can originate from the starting materials, reagents, side reactions during synthesis, or degradation of the final product. The most common synthetic route involves the acylation of 4-Aminobenzoic acid (PABA) with propionyl chloride.

Based on this synthesis, the following are potential impurities:

  • Starting Material-Related:

    • 4-Aminobenzoic acid (PABA): Unreacted starting material.

    • Impurities from PABA: PABA itself may contain impurities such as 4-nitrobenzoic acid, aniline, and p-toluidine.[1][2]

  • Reagent-Related:

    • Propionic acid: Formed from the hydrolysis of the highly reactive propionyl chloride.

  • Reaction By-products:

    • Di-acylated PABA: While sterically hindered, the formation of a di-propionyl derivative is a possibility.

  • Degradation Products:

    • Hydrolysis Products: The amide bond can hydrolyze back to 4-Aminobenzoic acid and propionic acid under certain conditions (e.g., strong acid or base, high temperature).

    • Decarboxylation Products: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation.[3]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?

Identifying unknown peaks in an HPLC chromatogram requires a systematic approach. Here are the recommended steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of your pure this compound. Check for consistent retention times, peak shapes, and area counts.

  • Spiking Experiments: Inject your sample spiked with known potential impurities (see Q1). An increase in the peak area of an existing peak upon spiking with a known compound can confirm its identity.

  • Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be used to deduce its chemical structure.

  • Forced Degradation Studies: Subjecting your sample to stress conditions (e.g., acid, base, heat, oxidation, light) can help to intentionally generate degradation products.[4] Analyzing the chromatograms from these studies can help identify peaks that are likely degradation products.

Q3: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?

Peak tailing for acidic aromatic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase.

Common CauseTroubleshooting Steps
Secondary Silanol Interactions Aromatic acids can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Use a modern, end-capped column (Type B silica) with high purity silica. Consider using a mobile phase with a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to block the active silanol sites.
Mobile Phase pH If the mobile phase pH is close to the pKa of the carboxylic acid group, both ionized and non-ionized forms of the analyte will exist, leading to peak distortion. Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (for this compound, a pH of around 2.5-3 is a good starting point) to ensure it is fully protonated. Use a suitable buffer to maintain a stable pH.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Reduce the injection volume or dilute the sample.
Extra-column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected.

Troubleshooting Guides

Guide 1: Systematic HPLC Troubleshooting for Impurity Analysis

This guide provides a step-by-step workflow for troubleshooting common issues during the HPLC analysis of this compound.

Figure 1. A workflow for troubleshooting HPLC analysis.
Guide 2: Logical Flow for Identifying an Unknown Peak

This diagram illustrates the decision-making process for identifying an unknown peak observed in the chromatogram.

Identify_Unknown_Peak start Unknown Peak Detected is_it_reproducible Is the peak reproducible in multiple injections? start->is_it_reproducible ghost_peak Likely a ghost peak. Check for carryover, mobile phase contamination, or late eluting peaks from a previous run. is_it_reproducible->ghost_peak No is_it_in_blank Is the peak present in a blank injection (solvent only)? is_it_reproducible->is_it_in_blank Yes sample_related Peak is sample-related. Proceed with identification. is_it_in_blank->sample_related No mobile_phase_impurity Impurity from mobile phase or solvent. Prepare fresh mobile phase. is_it_in_blank->mobile_phase_impurity Yes spike_with_paba Spike sample with 4-Aminobenzoic Acid (PABA) sample_related->spike_with_paba peak_area_increase Does the unknown peak area increase? spike_with_paba->peak_area_increase is_paba Peak is likely 4-Aminobenzoic Acid. peak_area_increase->is_paba Yes spike_with_propionic Spike sample with Propionic Acid peak_area_increase->spike_with_propionic No end Unknown Peak Identified is_paba->end peak_area_increase2 Does the unknown peak area increase? spike_with_propionic->peak_area_increase2 is_propionic Peak is likely Propionic Acid. peak_area_increase2->is_propionic Yes lcms_analysis Perform LC-MS analysis to determine molecular weight. peak_area_increase2->lcms_analysis No is_propionic->end structure_elucidation Elucidate structure based on MW and fragmentation pattern. lcms_analysis->structure_elucidation structure_elucidation->end

Figure 2. Decision tree for unknown peak identification.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound and its potential impurities. Method optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105 °C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose the solid sample to UV light (e.g., 254 nm) for 48 hours. Dissolve in the mobile phase before injection.

For each condition, also analyze a blank solution (reagents without the sample) to rule out any peaks originating from the stress agents.

References

Technical Support Center: Refining HPLC Methods for 4-(Propionylamino)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of 4-(Propionylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method refinement and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for the analysis of this compound is a reversed-phase HPLC method. Given its aromatic carboxylic acid structure, a C18 or a Phenyl stationary phase is recommended to take advantage of both hydrophobic and potential π-π interactions.[1][2] An isocratic mobile phase consisting of a mixture of acetonitrile (ACN) or methanol and an acidic aqueous buffer is a common choice. A typical starting ratio would be in the range of 40:60 to 60:40 (organic:aqueous). The UV detection wavelength can be set around 230 nm or 274 nm, which are common absorbance maxima for benzoic acid derivatives.[3]

Q2: What type of column is most suitable for analyzing this compound?

The choice of column depends on the specific requirements of the separation. Here are a few suitable options:

  • C18 (Octadecylsilane): This is a versatile and widely used reversed-phase column that provides good retention for moderately nonpolar compounds like this compound through hydrophobic interactions.[1]

  • Phenyl: Phenyl columns offer alternative selectivity to C18 columns due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can be particularly useful for separating aromatic compounds.[1]

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate), which can provide different selectivity and improved peak shape for polar and aromatic compounds, especially when using highly aqueous mobile phases.

Q3: How do I select the optimal mobile phase pH for my analysis?

To achieve good peak shape and reproducible retention times for an acidic compound like this compound, it is crucial to control the mobile phase pH. The pKa of the carboxylic acid group in this compound is estimated to be around 4.2, similar to benzoic acid. For optimal results, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte. Therefore, a mobile phase pH between 2.2 and 2.7 is recommended. This ensures that the carboxylic acid is in its neutral, protonated form, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

Q4: My peak for this compound is tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds. The primary causes include:

  • Secondary Silanol Interactions: The acidic analyte can interact with free silanol groups on the silica support of the column, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both ionized and non-ionized forms will exist, causing peak distortion.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

To resolve peak tailing, consider the following:

  • Adjust Mobile Phase pH: Ensure the pH is at least 1.5-2 units below the analyte's pKa (recommended pH 2.2-2.7).

  • Use a Low-Ionic-Strength Buffer: A buffer like phosphate or formate at a concentration of 10-25 mM can help maintain a consistent pH.

  • Employ a "High Purity" or "End-capped" Column: These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.

  • Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.

  • Consider a Phenyl or Polar-Embedded Column: These can offer better peak shapes for aromatic acids.[1]

Q5: I am observing peak fronting. What could be the cause?

Peak fronting is less common than tailing for acidic compounds but can occur due to:

  • Sample Overload (Volume or Mass): Injecting too large a volume of a highly concentrated sample can cause fronting.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can lead to peak distortion.

  • Column Degradation: A void or channel in the column packing can also result in fronting peaks.

To address peak fronting, try the following:

  • Reduce Injection Volume and/or Dilute the Sample.

  • Dissolve the Sample in the Mobile Phase or a solvent with a similar or weaker elution strength.

  • Replace the Column if you suspect it has degraded.

Troubleshooting Guides

This section provides a systematic approach to resolving common HPLC issues encountered during the analysis of this compound.

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing 1. Secondary silanol interactions.a. Lower the mobile phase pH to 2.2-2.7 using a suitable buffer (e.g., 0.1% phosphoric acid or formic acid).b. Use a high-purity, end-capped C18 column or a Phenyl column.c. Add a small amount of a competitive base like triethylamine (TEA) to the mobile phase (use with caution as it can affect column lifetime).
2. Mobile phase pH too close to analyte pKa.a. Confirm the estimated pKa of your analyte and adjust the mobile phase pH to be at least 1.5-2 units away.
3. Column overload.a. Dilute the sample or reduce the injection volume.
4. Extra-column dead volume.a. Check all fittings and tubing for proper connections. Use pre-cut, low-dead-volume tubing.
Peak Fronting 1. Sample overload (mass or volume).a. Reduce the injection volume or dilute the sample.
2. Sample solvent stronger than mobile phase.a. Dissolve the sample in the mobile phase or a weaker solvent.
3. Column void or collapse.a. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.
Guide 2: Unstable Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual Shift in Retention Time 1. Inadequate column equilibration.a. Increase the column equilibration time between runs, especially after a gradient.
2. Change in mobile phase composition.a. Ensure mobile phase components are accurately measured and well-mixed. Use fresh mobile phase daily.
3. Column temperature fluctuations.a. Use a column oven to maintain a constant temperature.
4. Column aging/degradation.a. Monitor column performance with a standard. If performance degrades, clean or replace the column.
Random Fluctuation in Retention Time 1. Pump malfunction (inaccurate flow rate).a. Check for leaks in the pump. Purge the pump to remove air bubbles.
2. Air bubbles in the system.a. Degas the mobile phase thoroughly using sonication or an online degasser.
3. Leaks in the system.a. Inspect all fittings for leaks.
Guide 3: Baseline Issues (Noise or Drift)
Symptom Potential Cause Troubleshooting Steps
Noisy Baseline 1. Air bubbles in the detector.a. Purge the detector flow cell.
2. Contaminated mobile phase or system.a. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent.
3. Detector lamp failing.a. Check the lamp energy. Replace the lamp if necessary.
Drifting Baseline 1. Inadequate column equilibration.a. Allow sufficient time for the column to equilibrate with the mobile phase.
2. Mobile phase composition changing.a. Ensure proper mixing of mobile phase components, especially for gradient elution.
3. Column temperature instability.a. Use a column oven.
4. Column bleed.a. This can occur with aggressive mobile phases or at high temperatures. Ensure operating conditions are within the column's recommended limits.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a starting point for the analysis. Further optimization may be required based on your specific instrumentation and separation goals.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.
Protocol 2: Sample and Mobile Phase Preparation
  • Mobile Phase Preparation (1 L of 50:50 ACN:0.1% H₃PO₄):

    • Measure 500 mL of HPLC-grade acetonitrile.

    • Measure 500 mL of HPLC-grade water.

    • To the water, carefully add 1.0 mL of concentrated phosphoric acid.

    • Mix the aqueous and organic phases thoroughly.

    • Degas the final mobile phase using sonication for 15-20 minutes or an online degasser.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation:

    • Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration of this compound around 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_ph Check Mobile Phase pH (Is it 1.5-2 units below pKa?) start->check_ph check_column Evaluate Column (Is it old or inappropriate?) check_ph->check_column Yes adjust_ph Adjust pH to 2.2-2.7 with buffer check_ph->adjust_ph No check_sample Check Sample Concentration (Is it too high?) check_column->check_sample No replace_column Replace with New/Different Column (e.g., Phenyl) check_column->replace_column Yes dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Yes resolved Problem Resolved check_sample->resolved No adjust_ph->resolved replace_column->resolved dilute_sample->resolved HPLC_Method_Workflow prep_mobile_phase 1. Prepare Mobile Phase (e.g., 50:50 ACN:0.1% H3PO4) equilibrate 3. Equilibrate System (Pump mobile phase through column) prep_mobile_phase->equilibrate prep_sample 2. Prepare Sample (Dissolve in mobile phase, filter) inject 4. Inject Sample prep_sample->inject equilibrate->inject acquire 5. Acquire Data (UV Detector at 230 nm) inject->acquire analyze 6. Analyze Chromatogram (Peak shape, retention time) acquire->analyze

References

Technical Support Center: 4-(Propionylamino)benzoic acid Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-(Propionylamino)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor cell permeability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound often poor?

The physicochemical properties of this compound contribute to its low cell permeability. The molecule possesses a carboxylic acid group and an amide linkage, which can participate in hydrogen bonding (2 hydrogen bond donors, 3 acceptors).[1] The carboxylic acid group is ionized at physiological pH, increasing the molecule's polarity and hindering its ability to passively diffuse across the lipophilic cell membrane.

Q2: What are the primary strategies to enhance the cell permeability of this compound?

There are three main strategies to overcome this issue:

  • Prodrug Approach: This involves chemically modifying the parent molecule into a more lipophilic, inactive form (a prodrug) that can cross the cell membrane more easily.[2][3][4] Once inside the cell, it is converted back to the active this compound. A common method is masking the polar carboxylic acid group by converting it into an ester.[5][6]

  • Advanced Formulations (Nanotechnology): Encapsulating the compound within nanoparticle-based delivery systems can significantly improve its permeability and bioavailability.[7][8][9] Systems like solid lipid nanoparticles (SLNs), polymeric micelles, and nanoemulsions can facilitate cellular uptake.[5][8][10]

  • Use of Permeability Enhancers: These are excipients added to a formulation that transiently and reversibly alter the integrity of the cell membrane, allowing for increased drug passage.[11][12][13]

Q3: How can I measure the cell permeability of my compound in the lab?

The most common in vitro methods are:

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting intestinal drug absorption. It uses a monolayer of human intestinal cells (Caco-2) to measure the rate of compound transport.[14][15]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput method that predicts passive diffusion across an artificial lipid membrane.[16] It is faster and more cost-effective than the Caco-2 assay but does not account for active transport or efflux.[16]

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Another cell-based assay, often used to study blood-brain barrier permeability, particularly when the cells are engineered to express specific efflux transporters like P-glycoprotein (P-gp).[16][17]

Q4: What is an efflux ratio and why is it important in the Caco-2 assay?

The efflux ratio is calculated by dividing the apparent permeability (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. A ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps, such as P-gp. This is a critical parameter, as high efflux can lead to low intracellular concentration and reduced therapeutic efficacy, even if passive permeability is adequate.

Section 2: Troubleshooting Guides

Guide 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Issue: Your experiment shows a very low Papp value for this compound in the A-B direction, indicating poor absorption.

Troubleshooting Workflow:

G start Low Papp (A->B) Observed strategy Select Permeability Enhancement Strategy start->strategy prodrug Prodrug Synthesis (e.g., Esterification) strategy->prodrug Chemical Modification nano Nanoparticle Formulation (e.g., SLN, Micelles) strategy->nano Formulation Approach enhancer Formulate with Permeability Enhancers strategy->enhancer Excipient Addition retest Re-evaluate Permeability in Caco-2 Assay prodrug->retest nano->retest enhancer->retest

Caption: Decision workflow for addressing low Caco-2 permeability.

Possible Causes and Solutions:

Potential Cause Recommended Solution Rationale
Inherent Physicochemical Properties 1. Prodrug Synthesis: Mask the polar carboxylic acid by converting it to an ethyl or methyl ester.Esterification increases the compound's lipophilicity, which generally improves passive diffusion across the lipid bilayer of the cell membrane.[6]
Low Solubility / Aggregation 2. Nanoparticle Formulation: Encapsulate the compound in solid lipid nanoparticles (SLNs) or polymeric micelles.Nanonization increases the surface area and can improve the dissolution rate and saturation solubility, leading to better absorption.[7][9]
Tight Junction Barrier 3. Formulation with Enhancers: Co-administer the compound with a mild surfactant or a fatty acid like oleic acid.Permeability enhancers can transiently and reversibly open the tight junctions between cells or fluidize the lipid membrane, facilitating paracellular or transcellular transport.[12][18]
Guide 2: Poor Compound Recovery in Permeability Assay

Issue: The total compound recovery (sum of compound in apical, basolateral, and cell lysate) at the end of the assay is below an acceptable level (e.g., <80%).

Possible Causes and Solutions:

Potential Cause Recommended Solution Rationale
Non-specific Binding 1. Add Albumin: Incorporate 0.5-1% bovine serum albumin (BSA) into the basolateral (receiver) compartment.Highly lipophilic compounds can bind to the plastic of the assay plates, artificially lowering the measured concentration. BSA acts as a protein "sink," reducing non-specific binding.[19]
Compound Instability 2. Assess Stability: Incubate the compound in the assay buffer without cells for the duration of the experiment and measure its concentration over time.This will determine if the compound is chemically degrading in the buffer, which can be pH or temperature-dependent.
Cellular Metabolism 3. Analyze Cell Lysate for Metabolites: After the transport experiment, lyse the Caco-2 cells and analyze the lysate using LC-MS/MS to look for potential metabolites.Caco-2 cells express some metabolic enzymes. If the parent compound is disappearing due to metabolism, it will lead to poor recovery.[19]

Section 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework for assessing the permeability and efflux of this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 21 days until differentiated c1->c2 c3 Verify monolayer integrity (Measure TEER) c2->c3 e1 Add compound to Apical (A) or Basolateral (B) side c3->e1 e2 Incubate (e.g., 2 hours) at 37°C e1->e2 e3 Sample receiver chamber at time points e2->e3 a1 Quantify compound (LC-MS/MS) e3->a1 a2 Calculate Papp and Efflux Ratio a1->a2

Caption: Standard workflow for the Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.[16]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for use when TEER values are stable and above 200 Ω·cm².[16]

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5 (apical) and pH 7.4 (basolateral).[19]

    • For A→B Permeability: Add the dosing solution of this compound (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B→A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking for up to 2 hours.[16]

    • At designated time points (e.g., 60, 90, 120 min), take an aliquot from the receiver chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Protocol 2: Conceptual Prodrug Strategy - Esterification

To improve permeability, the carboxylic acid of this compound can be masked by converting it to an ester (e.g., an ethyl ester).

Reaction Diagram:

G A This compound (Parent Drug - Poor Permeability) B Ethyl 4-(Propionylamino)benzoate (Ester Prodrug - Enhanced Permeability) A->B Esterification (e.g., EtOH, H+) C Cell Membrane B->C Passive Diffusion D Intracellular Esterases C->D Hydrolysis E This compound (Active Drug Released) D->E

Caption: Prodrug strategy to enhance cell permeability.

General Methodology:

  • Synthesis: React this compound with an alcohol (e.g., ethanol) under acidic conditions (e.g., using sulfuric acid as a catalyst) via Fischer esterification.

  • Purification: Purify the resulting ester prodrug using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the purified prodrug using methods like NMR and mass spectrometry.

  • Permeability Testing: Evaluate the cell permeability of the new ester prodrug using the Caco-2 assay described above and compare its Papp value to that of the parent compound.

  • Bioactivation Study: Confirm that intracellular enzymes (esterases) can efficiently hydrolyze the ester prodrug back to the active parent compound within the target cells.

Section 4: Data Presentation

All quantitative experimental data should be summarized for clear comparison. Below is a sample table illustrating how to present results from a study comparing the parent drug with a prodrug and a nanoformulation.

Table 1: Comparative Permeability Data for this compound and Enhanced Formulations

Compound / Formulation Papp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Recovery (%)
Parent Drug 0.8 ± 0.21.7 ± 0.32.185 ± 5
Ethyl Ester Prodrug 7.5 ± 1.18.1 ± 1.51.192 ± 4
SLN Formulation 4.2 ± 0.84.5 ± 0.91.195 ± 3
Control: Propranolol (High Perm.)25.1 ± 2.528.3 ± 3.01.198 ± 2
Control: Atenolol (Low Perm.)0.5 ± 0.10.6 ± 0.11.297 ± 3
Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes.

References

Validation & Comparative

A Comparative Guide to 4-(Propionylamino)benzoic Acid and Structurally Similar Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related compounds is paramount for informed decision-making in the laboratory. This guide provides a comprehensive comparison of 4-(Propionylamino)benzoic acid with other para-aminobenzoic acid (PABA) derivatives, focusing on their biological activities and supported by available experimental data.

This compound belongs to the family of N-acylated derivatives of PABA. PABA and its analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural versatility of the PABA scaffold, allowing for modifications at both the amino and carboxyl groups, has led to the development of a wide array of derivatives with potential therapeutic applications.[1]

This guide will delve into the antimicrobial and anti-inflammatory properties of PABA derivatives, presenting a comparative analysis based on available quantitative data. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are also provided to support further research and development.

Comparative Analysis of Biological Activity

While specific experimental data for this compound is limited in publicly available literature, we can infer its potential activity by examining structurally similar N-acylated and other PABA derivatives. The following tables summarize the biological activities of various PABA analogs.

Antimicrobial Activity

The antimicrobial properties of PABA derivatives are often attributed to their ability to interfere with the folic acid synthesis pathway in microorganisms, a pathway essential for their growth and replication.[2] By acting as competitive inhibitors of dihydropteroate synthase (DHPS), these compounds can effectively halt bacterial proliferation.

Table 1: Comparative Antimicrobial Activity of PABA Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeModificationTarget MicroorganismMIC (µM)Reference
Schiff Base of PABA4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acidStaphylococcus aureus15.62[3]
Schiff Base of PABA4-((2-hydroxy-5-nitrobenzylidene)amino)benzoic acidStaphylococcus aureus15.62[3]
Schiff Base of PABAN'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11[4]
Schiff Base of PABAN'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82[4]
PABA EsterEthyl 4-aminobenzoate--[4]
PABA Estern-Propyl 4-aminobenzoate--[4]

Note: Lower MIC values indicate higher antimicrobial activity. Data for this compound is not available in the cited literature; the table presents data for other PABA derivatives to provide a comparative context.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives (IC50 for COX Inhibition)

Compound/DerivativeEnzymeIC50 (µM)Reference
3e (a 1,4-benzoxazine derivative)COX-20.57[5]
3f (a 1,4-benzoxazine derivative)COX-20.61[5]
3r (a 1,4-benzoxazine derivative)COX-20.72[5]
3s (a 1,4-benzoxazine derivative)COX-20.68[5]
Celecoxib (Standard Drug)COX-20.30[5]

Note: Lower IC50 values indicate higher inhibitory activity. Data for this compound is not available in the cited literature; the table presents data for other derivatives to provide a comparative context.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the synthesis of a representative N-acylated aminobenzoic acid and for key biological assays.

Synthesis of N-Acylated 4-Aminobenzoic Acid (General Procedure)

This protocol describes a general method for the acylation of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Acyl chloride (e.g., Propionyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Dissolve 4-aminobenzoic acid in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7][8]

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the broth medium in the 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-1 and COX-2.[9][10]

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microtiter plate, add the assay buffer, heme, and the fluorometric probe.

  • Add the COX enzyme (either COX-1 or COX-2) to the wells.

  • Add the test compound dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of PABA derivatives.

Bacterial_Folate_Synthesis_Pathway cluster_inhibition Site of Inhibition PABA_analog PABA Analogs (e.g., this compound) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA_analog->Dihydropteroate_Synthase Inhibition GTP GTP GTP->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthase->Dihydrofolate Glutamate Glutamate Glutamate->Dihydrofolate_Synthase Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate_Reductase->Tetrahydrofolate Purines_Thymidine_Methionine Purines, Thymidine, Methionine Biosynthesis Tetrahydrofolate->Purines_Thymidine_Methionine

Caption: Bacterial Folate Synthesis Pathway and Site of Inhibition by PABA Analogs.

Antimicrobial_Susceptibility_Workflow start Start prepare_compound Prepare Serial Dilutions of Test Compound start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-Well Plate (Compound + Inoculum) prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C, 24h) inoculate_plate->incubate read_results Read Results (Visual Inspection or Plate Reader) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.

COX_Inhibition_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Probe, and Test Compound Dilutions start->prepare_reagents plate_setup Add Reagents and Test Compound to 96-Well Plate prepare_reagents->plate_setup pre_incubation Pre-incubate to Allow Inhibitor Binding plate_setup->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

Derivatives of p-aminobenzoic acid represent a promising class of compounds with a wide range of biological activities. While direct experimental data on this compound is currently scarce, the analysis of structurally similar compounds suggests its potential as an antimicrobial and anti-inflammatory agent. The provided experimental protocols and workflows offer a solid foundation for researchers to further investigate the biological profile of this and other PABA derivatives. Future studies directly comparing the efficacy of this compound with other N-acylated analogs are warranted to fully elucidate its therapeutic potential.

References

Unraveling the Biological Target of 4-(Propionylamino)benzoic Acid: A Comparative Guide to Target Validation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a small molecule's biological target is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide addresses the validation of the biological target for 4-(Propionylamino)benzoic acid. Initial investigations reveal a lack of a clearly defined and validated biological target for this specific compound in publicly available literature. Therefore, this guide provides a comprehensive framework for target identification and validation, alongside a comparative analysis of structurally related compounds with known biological targets.

Hypothetical Target Validation Workflow

To elucidate the biological target of a compound like this compound, a systematic approach involving multiple experimental strategies is typically employed. The following workflow outlines key methodologies.

Target_Validation_Workflow cluster_Discovery Target Discovery cluster_Validation Target Validation cluster_Preclinical Preclinical Confirmation Affinity_Chromatography Affinity Chromatography Binding_Assays Binding Assays (SPR, ITC, TSA) Affinity_Chromatography->Binding_Assays Identify Potential Targets Phage_Display Phage Display Phage_Display->Binding_Assays Yeast_Two_Hybrid Yeast Two-Hybrid Yeast_Two_Hybrid->Binding_Assays Functional_Assays Functional Assays (Enzyme Inhibition, Receptor Activation) Binding_Assays->Functional_Assays Confirm Interaction Cellular_Assays Cellular Assays (Target Engagement, Phenotypic Analysis) Functional_Assays->Cellular_Assays Validate in Cellular Context In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models Confirm in Animal Models Compound This compound Compound->Affinity_Chromatography Immobilize AKR1C3_Inhibition Inhibitor 3-(Phenylamino)benzoic acid derivative AKR1C3 AKR1C3 Enzyme Inhibitor->AKR1C3 Inhibits Product Product (e.g., Reduced Steroids) AKR1C3->Product NADP NADP+ AKR1C3->NADP Substrate Substrate (e.g., Steroids) Substrate->AKR1C3 NADPH NADPH NADPH->AKR1C3 RXR_Activation Agonist RXR Agonist (Benzoic acid derivative) RXR Retinoid X Receptor (RXR) Agonist->RXR Binds and Activates DNA DNA (RXR Response Element) RXR->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

A Comparative Study of Synthesis Methods for 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary methods for the synthesis of 4-(Propionylamino)benzoic acid: acylation of 4-aminobenzoic acid using propionyl chloride and propionic anhydride. The objective is to offer a comprehensive overview of each method's performance, supported by experimental data, to aid in the selection of the most suitable synthesis route for research and development purposes.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of this compound via acylation with propionyl chloride and propionic anhydride. The data for the propionyl chloride method is based on established literature for similar acylations, while the data for the propionic anhydride method is derived from analogous acylation reactions of aromatic amines.

ParameterMethod 1: Propionyl ChlorideMethod 2: Propionic Anhydride
Starting Material 4-Aminobenzoic Acid4-Aminobenzoic Acid
Acylating Agent Propionyl ChloridePropionic Anhydride
Solvent DichloromethanePyridine
Base TriethylaminePyridine (serves as base and solvent)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Approximately 2.5 hours2 - 4 hours
Reported Yield ~84% (for analogous acylation)High (specific data not available)
Purity High after chromatographyHigh after recrystallization
Byproducts Triethylamine HydrochloridePyridinium Propionate, Propionic Acid
Safety Considerations Propionyl chloride is corrosive and moisture-sensitive.Propionic anhydride is corrosive. Pyridine is flammable and toxic.

Experimental Protocols

Method 1: Synthesis of this compound using Propionyl Chloride

This protocol is adapted from a general procedure for the N-acylation of amines using acyl chlorides.

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • 2 M aqueous solution of Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzoic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice/water bath.

  • Add freshly distilled triethylamine (1.3 equivalents) dropwise to the stirred solution over 2 minutes.

  • Carefully add propionyl chloride (1.2 equivalents) dropwise over 20 minutes. A yellow solution is typically formed.

  • Remove the ice/water bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the resulting mixture in an ice/water bath and quench the reaction by adding a saturated aqueous solution of ammonium chloride. Stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with a 2 M NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.[1]

Method 2: Synthesis of this compound using Propionic Anhydride

This protocol is based on the N-acetylation of a similar aromatic amine, 4-amino-3-bromobenzoic acid, using an acid anhydride.[2]

Materials:

  • 4-Aminobenzoic acid

  • Propionic anhydride

  • Anhydrous Pyridine

  • 1 M aqueous solution of Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Dichloromethane or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for comparing the two synthesis methods.

Synthesis_Comparison_Workflow cluster_objective Objective cluster_methods Synthesis Methods cluster_analysis Comparative Analysis cluster_conclusion Conclusion Objective Comparative Study of This compound Synthesis Method1 Method 1: Propionyl Chloride Objective->Method1 Method2 Method 2: Propionic Anhydride Objective->Method2 Parameters Key Parameters: - Yield - Purity - Reaction Time - Reaction Conditions - Safety Method1->Parameters Method2->Parameters DataTable Data Presentation: Quantitative Comparison Table Parameters->DataTable Protocols Experimental Protocols: Detailed Methodologies Parameters->Protocols Conclusion Selection of Optimal Synthesis Route DataTable->Conclusion Protocols->Conclusion

Caption: Logical workflow for the comparative study of synthesis methods.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway of acylation and the experimental workflow for the synthesis and purification of this compound.

Acylation_Signaling_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PABA 4-Aminobenzoic Acid (Nucleophile) NucleophilicAttack Nucleophilic Attack of Amino Group PABA->NucleophilicAttack AcylatingAgent Acylating Agent (Propionyl Chloride or Propionic Anhydride) AcylatingAgent->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Product This compound Elimination->Product Byproduct Byproduct (HCl or Propionic Acid) Elimination->Byproduct

Caption: General signaling pathway for the N-acylation of 4-aminobenzoic acid.

Experimental_Workflow Start Start: Select Synthesis Method Reaction Perform Acylation Reaction Start->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Solution Drying->Concentration Purification Purification: Column Chromatography or Recrystallization Concentration->Purification Analysis Characterization: Yield, Purity (TLC, NMR, MP) Purification->Analysis End End: Pure Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

References

A Comparative Guide: 4-(Propionylamino)benzoic Acid vs. 4-Aminobenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-(Propionylamino)benzoic acid and its parent compound, 4-aminobenzoic acid (PABA), in the context of biological assays. While extensive data exists for the multifaceted biological activities of PABA, there is a notable lack of direct experimental data for this compound in publicly available literature. Therefore, this comparison will focus on the established biological profile of PABA and the theoretical advantages and expected behavior of this compound, primarily as a prodrug of PABA.

Introduction to the Compounds

4-Aminobenzoic Acid (PABA) is a naturally occurring substance, once considered a vitamin (Vitamin Bx)[1]. It is an essential nutrient for many bacteria, serving as a precursor in the biosynthesis of folic acid[2][3]. Humans cannot synthesize folate from PABA and must obtain it from their diet[1]. PABA and its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects[2][4][5]. It is also widely known for its use as a UV-filter in sunscreens[2].

This compound is a derivative of PABA where the amino group is acylated with a propionyl group. This modification of the amino group is a common strategy in drug design to create prodrugs[6]. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug[6]. In this case, this compound is hypothesized to be a prodrug of PABA, which would be released upon enzymatic hydrolysis of the amide bond.

Comparative Biological Activities

Due to the limited availability of direct experimental data for this compound, this section will primarily detail the known biological activities of PABA. The anticipated activities of this compound are discussed in the context of its potential as a PABA prodrug.

Antimicrobial Activity

4-Aminobenzoic Acid (PABA):

PABA's role in the bacterial folate synthesis pathway makes it a target for antimicrobial agents. Sulfonamide drugs, for instance, are structural analogs of PABA that competitively inhibit the dihydropteroate synthase enzyme, thereby halting folate synthesis and bacterial growth[1]. While PABA is essential for many bacteria, it has also been shown to exhibit direct antibacterial activity against certain strains[3].

This compound:

As a prodrug, this compound itself is expected to have limited to no direct antimicrobial activity. Its efficacy would depend on its conversion to PABA within the biological system being tested. The rationale for using a prodrug approach could be to improve the pharmacokinetic properties of PABA, such as its absorption and distribution, before it is converted to its active form at the target site.

Cytotoxicity

4-Aminobenzoic Acid (PABA):

PABA is generally considered to have low toxicity in humans[1]. However, some derivatives of PABA have been shown to exhibit cytotoxicity against cancer cell lines. For example, certain Schiff base derivatives of PABA have demonstrated notable cytotoxicity against the HepG2 cancer cell line[2][3].

This compound:

The cytotoxicity of this compound has not been extensively studied. If it is efficiently converted to PABA, its cytotoxicity profile would likely be similar to that of PABA. However, the prodrug itself may have a different toxicity profile before its conversion.

Anti-inflammatory Activity

4-Aminobenzoic Acid (PABA):

Derivatives of PABA have been investigated for their anti-inflammatory properties[7]. The mechanism of action is thought to involve the inhibition of enzymes like cyclooxygenase (COX), which are key to the inflammatory cascade[5].

This compound:

Similar to its other biological activities, the anti-inflammatory potential of this compound would likely be realized after its conversion to PABA. The prodrug itself may not interact with inflammatory targets.

Data Presentation

The following tables summarize the available quantitative data for 4-aminobenzoic acid and some of its derivatives. No direct quantitative biological data for this compound was found in the reviewed literature.

Table 1: Antimicrobial Activity of 4-Aminobenzoic Acid and its Derivatives

CompoundTarget OrganismAssayEfficacy MetricValueReference
4-Aminobenzoic AcidListeria monocytogenes, Salmonella enteritidis, E. coliBroth MicrodilutionMIC9-24 mmol[3]
4-[(5-Nitrofurfurylidene)amino]benzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC15.62 µM[2][3]
4-Aminobenzoic Acid DerivativesMycobacterium tuberculosisBroth MicrodilutionMIC≥ 62.5 µM[3]
4-Aminobenzoic Acid DerivativesAntifungalBroth MicrodilutionMIC≥ 7.81 µM[3]

Table 2: Cytotoxicity of 4-Aminobenzoic Acid Derivatives

CompoundCell LineAssayEfficacy MetricValueReference
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2 (Liver Cancer)MTT AssayIC5015.0 µM[2][3]

Signaling Pathways and Experimental Workflows

Bacterial Folate Biosynthesis Pathway

PABA is a crucial intermediate in the bacterial synthesis of folic acid. This pathway is a common target for antimicrobial drugs.

Folate_Biosynthesis Chorismate Chorismate PABA PABA Chorismate->PABA Dihydropteroate Synthase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydropteroate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Sulfonamides Sulfonamides Dihydropteroate\nSynthase Dihydropteroate Synthase Sulfonamides->Dihydropteroate\nSynthase Inhibition

Bacterial folate biosynthesis pathway highlighting the role of PABA.
Prodrug Activation Workflow

The proposed mechanism of action for this compound is through its enzymatic conversion to the active drug, PABA.

Prodrug_Activation Prodrug This compound (Inactive) Active_Drug 4-Aminobenzoic Acid (PABA) (Active) Prodrug->Active_Drug Enzymatic Hydrolysis Biological_Effect Biological Effect (e.g., Antimicrobial) Active_Drug->Biological_Effect Enzymes Amidases / Peptidases Enzymatic Hydrolysis Enzymatic Hydrolysis Enzymes->Enzymatic Hydrolysis

Conceptual workflow of this compound as a prodrug.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., 4-aminobenzoic acid) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate. Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include a positive control (broth and bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation: Prepare a reaction buffer (e.g., Tris-HCl) containing purified COX-1 or COX-2 enzyme, a heme cofactor, and a reducing agent (e.g., epinephrine). The substrate is arachidonic acid.

  • Inhibitor Incubation: Add various concentrations of the test compound to the enzyme mixture and pre-incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).

  • Prostaglandin Quantification: The product of the COX reaction, typically prostaglandin E2 (PGE2), is quantified using methods such as ELISA or LC-MS/MS.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that causes 50% inhibition) is determined.

Conclusion

4-Aminobenzoic acid is a compound with a well-documented role in bacterial metabolism and a range of biological activities. Its derivatives are a subject of ongoing research for their potential as antimicrobial, cytotoxic, and anti-inflammatory agents. This compound, as an N-acyl derivative of PABA, is a promising candidate for a prodrug strategy. This approach could potentially enhance the therapeutic profile of PABA by improving its pharmacokinetic properties. However, there is a clear need for direct experimental evaluation of this compound in various biological assays to validate this hypothesis and to provide the quantitative data necessary for a direct comparison with its parent compound. Future research should focus on determining the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound, as well as its enzymatic conversion to PABA in relevant biological systems.

References

A Comparative Guide to Confirming the Structure of Synthesized 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. Rigorous structural confirmation is a critical step to ensure the identity and purity of the synthesized molecule. This guide provides a comparative framework for confirming the structure of synthesized 4-(Propionylamino)benzoic acid, a substituted benzoic acid derivative.

To provide a clear benchmark for structural elucidation, this guide compares the expected analytical data of the synthesized product, this compound, with its common precursor, 4-aminobenzoic acid. This comparison highlights the key spectral changes that confirm the successful propionylation of the amino group.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the characterization and structural confirmation of a synthesized organic compound.

Structural Confirmation Workflow Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation start Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization) start->purification mp Melting Point Analysis purification->mp ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry purification->ms comparison Comparison with Expected Data & Precursor mp->comparison ir->comparison nmr->comparison ms->comparison final_structure Confirmed Structure of This compound comparison->final_structure

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data for the synthesized this compound and compare it with the known data for 4-aminobenzoic acid.

Table 1: Physical and Molecular Weight Data

Property4-Aminobenzoic Acid (Precursor)This compound (Synthesized Product)
Molecular Formula C₇H₇NO₂C₁₀H₁₁NO₃
Molecular Weight 137.14 g/mol [1][2]193.20 g/mol
Melting Point 187-189 °C[3][4][5]Expected to be different from the precursor

Table 2: ¹H NMR Spectroscopy Data (Predicted for Product)

Proton Assignment4-Aminobenzoic Acid (DMSO-d₆)This compound (Predicted, DMSO-d₆)
-COOH ~12.0 ppm (s, 1H)[6]~12.5 ppm (s, 1H)
Aromatic-H 7.65 ppm (d, 2H), 6.57 ppm (d, 2H)[6]~7.9 ppm (d, 2H), ~7.7 ppm (d, 2H)
-NH₂ / -NH- ~5.9 ppm (s, 2H)[6]~10.2 ppm (s, 1H)
-CH₂-CH₃ N/A~2.3 ppm (q, 2H)
-CH₂-CH₃ N/A~1.1 ppm (t, 3H)

Table 3: ¹³C NMR Spectroscopy Data (Predicted for Product)

Carbon Assignment4-Aminobenzoic Acid (DMSO-d₆)This compound (Predicted, DMSO-d₆)
-C=O (amide) N/A~172 ppm
-C=O (acid) ~167.9 ppm[7]~167 ppm
Aromatic-C ~153.5, 131.7, 117.3, 113.0 ppm[7]~143, 131, 120, 118 ppm
-CH₂-CH₃ N/A~30 ppm
-CH₂-CH₃ N/A~10 ppm

Table 4: IR Spectroscopy Data (Predicted for Product)

Functional Group4-Aminobenzoic Acid (cm⁻¹)This compound (Predicted, cm⁻¹)
O-H (acid) 3500-2500 (broad)3300-2500 (broad)
N-H (amine/amide) 3400-3300 (two bands)~3300 (one band)
C=O (acid) ~1680~1690
C=O (amide) N/A~1660
Aromatic C=C ~1600, ~1500~1600, ~1520

Table 5: Mass Spectrometry Data

Ion4-Aminobenzoic Acid (m/z)This compound (m/z)
[M]⁺ 137193
Key Fragments 120 ([M-OH]⁺), 92 ([M-COOH]⁺)164 ([M-C₂H₅]⁺), 136 ([M-C₂H₅CO]⁺), 120 ([M-C₂H₅CONH₂]⁺)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Melting Point Analysis
  • Objective: To determine the melting point range of the synthesized compound as an indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small amount of the dried, purified product is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min initially, then slowed to 1-2 °C/min as the melting point is approached.

    • The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

  • Interpretation: A sharp melting point range (typically 1-2 °C) indicates a high degree of purity. Impurities will typically broaden and depress the melting point.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized molecule.

  • Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • The anvil is lowered to ensure good contact between the sample and the crystal.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

  • Interpretation: The presence of characteristic absorption bands for the carboxylic acid O-H and C=O groups, the amide N-H and C=O groups, and the aromatic ring will confirm the presence of these functionalities in the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Apparatus: NMR spectrometer (e.g., 400 MHz).

  • Procedure (¹H and ¹³C NMR):

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • The ¹H NMR spectrum is acquired, providing information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting pattern), and the relative number of protons of each type (integration).

    • The ¹³C NMR spectrum is acquired, providing information on the number of different types of carbon atoms in the molecule.

  • Interpretation: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the amide proton, the carboxylic acid proton, and the ethyl group protons of the propionyl moiety. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the carbons of the ethyl group.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

  • Apparatus: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

  • Procedure:

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

    • The solution is introduced into the mass spectrometer.

    • The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the synthesized this compound. The fragmentation pattern provides additional structural information.

References

A Comparative Guide to the Experimental Cross-Validation of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the experimental cross-validation of 4-(Propionylamino)benzoic acid, a para-aminobenzoic acid (PABA) derivative. Due to the limited availability of direct comparative studies in publicly accessible literature, this document focuses on providing a comprehensive overview of the structure-activity relationships of related compounds, detailed experimental protocols for performance evaluation, and the theoretical basis for its potential biological activities. This guide is intended to empower researchers to conduct their own comparative analyses against other relevant alternatives.

Introduction to this compound and its Alternatives

This compound belongs to the class of N-acylated derivatives of 4-aminobenzoic acid (PABA). PABA and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] The core structure allows for various modifications, particularly at the amino group, which can significantly influence the compound's efficacy and mechanism of action.[1]

The N-acylation of PABA, as in this compound, introduces a lipophilic acyl chain. The length and nature of this chain are critical determinants of the compound's biological activity.[1] It is hypothesized that the propionyl group (a three-carbon chain) provides a balance of hydrophilicity and lipophilicity, potentially enhancing membrane interaction and subsequent biological effects.[1]

This guide will focus on comparing the potential performance of this compound with its parent compound, 4-aminobenzoic acid, and other N-acylated PABA derivatives with varying acyl chain lengths.

Comparative Efficacy Data of PABA Derivatives

Table 1: Antimicrobial Activity of PABA Derivatives

Compound/DerivativeTarget MicroorganismEfficacy MetricValue
4-Aminobenzoic acidEscherichia coli O157:H7MIC1 mg/mL[3]
4-[(5-Nitrofurfurylidene)amino]benzoic acidMRSAMIC15.62 µM[2]
4-[(2-Hydroxybenzylidene)amino]benzoic acidMRSAMIC> 250 µM[2]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Table 2: Cytotoxic Activity of Benzoic Acid Derivatives

Compound/DerivativeCancer Cell LineEfficacy MetricValue
Benzoic AcidVariousIC5085.54 - 670.6 µg/mL[4]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidHepG2IC5015.0 µM[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 & MDA-MB-468-Significant cell viability suppression[5][6]

IC50: Half-maximal inhibitory concentration

Table 3: Enzyme Inhibition by Benzoic Acid Derivatives

Compound/DerivativeTarget EnzymeEfficacy MetricValue
4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-Reductase 2IC500.82 µM

Experimental Protocols

To facilitate the cross-validation of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the antimicrobial activity of a compound.[2][7]

Materials:

  • Test compound (this compound and alternatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture bacterial strains overnight in MHB. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]

  • Compound Dilution: Prepare serial dilutions of the test compounds in MHB within the 96-well microtiter plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible bacterial growth.[7]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol 3: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory potential of a compound.[8]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include positive and negative controls.

  • Pre-incubation: Incubate the plate for a short period to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key potential mechanism of action for PABA derivatives and generalized experimental workflows.

cluster_pathway Inhibition of Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Derivative 4-(Propionylamino) benzoic acid Derivative->DHPS Competitively Inhibits Folate Folic Acid (Essential for DNA & Protein Synthesis) DHPS->Folate Catalyzes Synthesis Folate->Inhibition BacterialGrowth Bacterial Growth Inhibition Inhibition->BacterialGrowth

Caption: Competitive inhibition of bacterial dihydropteroate synthase by PABA derivatives.

cluster_workflow General Workflow for Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compounds serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

cluster_enzyme_assay General Workflow for Enzyme Inhibition Assay start Start prep_reagents Prepare Enzyme, Substrate, & Inhibitor start->prep_reagents assay_setup Set up Assay Plate prep_reagents->assay_setup pre_incubate Pre-incubate Enzyme & Inhibitor assay_setup->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure Kinetic Measurement initiate_reaction->measure analyze Calculate % Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow for determining enzyme inhibition and IC50 values.

References

Navigating the Therapeutic Potential of 4-(Propionylamino)benzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced applications and potential of novel chemical entities is paramount. This guide offers a comparative analysis of 4-(Propionylamino)benzoic acid, placing it within the broader context of benzoic acid derivatives to elucidate its potential therapeutic applications. While direct and extensive experimental data on this compound is limited in publicly available literature, this review synthesizes information from structurally related compounds to provide a predictive framework for its biological activity and guide future research.

General Applications of Benzoic Acid and Its Derivatives

Benzoic acid and its derivatives are a versatile class of compounds with a long history of use in various industries, including pharmaceuticals.[1] They are recognized for a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] In pharmaceuticals, they serve as preservatives and as building blocks for the synthesis of more complex therapeutic agents.[1]

Structure-Activity Relationships of N-Acylated Aminobenzoic Acids

The biological activity of 4-aminobenzoic acid (PABA) derivatives can be significantly modulated by modifications to the amino group. The N-acylation of PABA, creating an amide linkage, is a key strategy in medicinal chemistry to alter the physicochemical properties and biological efficacy of the parent compound.

The length and nature of the N-acyl chain are critical determinants of biological activity. Generally, lipophilicity introduced by the alkyl chain plays a crucial role. For 4-alkanamidobenzoic acids, a general trend is observed where medium-length chains (C6-C10) often provide an optimal balance of hydrophilicity and lipophilicity for interaction with biological membranes.[3] Shorter chains (C2-C4), such as the propionyl group in this compound, are expected to confer low to moderate antimicrobial and cytotoxic activity due to limited membrane permeability.[3]

Comparative Biological Activity of Related Benzoic Acid Derivatives

While specific comparative data for this compound is scarce, studies on other N-acylated and substituted benzoic acid derivatives provide valuable insights into potential therapeutic targets.

Compound ClassSpecific DerivativeTarget/ActivityEfficacy (IC50)Reference
N-Acyl-4-aminobenzoic Acid Analogs 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-Reductase Type 2 Inhibition0.82 µM[4]
N-Acylanthranilic Acids TM5275Plasminogen Activator Inhibitor-1 (PAI-1) InhibitionPotent in vitro activity[5]
Benzoic Acid Derivatives Substituted 3-(phenylamino)benzoic acidsAldo-Keto Reductase 1C3 (AKR1C3) InhibitionNanomolar affinity

Experimental Protocols

General Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid

  • Propionyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminobenzoic acid in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Slowly add propionyl chloride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Potential Signaling Pathway Modulation

Given the inhibitory activity of related benzoic acid derivatives on enzymes like 5α-reductase, it is plausible that this compound could modulate steroid hormone signaling pathways. The diagram below illustrates a simplified representation of the androgen synthesis pathway, a potential target for such inhibitors.

androgen_synthesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone Androstenedione Androstenedione 17α-Hydroxyprogesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase Inhibitor 4-(Propionylamino)benzoic acid derivative (potential) 5α-Reductase 5α-Reductase Inhibitor->5α-Reductase

Simplified Androgen Synthesis Pathway and Potential Inhibition.

References

Assessing the Specificity of 4-(Propionylamino)benzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical compound is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a framework for assessing the specificity of 4-(Propionylamino)benzoic acid, a small molecule with potential biological activity. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from structurally similar compounds to provide a comparative context and outlines a comprehensive workflow for its evaluation.

Molecular Profile of this compound

This compound, also known as N-propionyl-4-aminobenzoic acid, is a derivative of 4-aminobenzoic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group and a propionylamino group at the para position. The presence of the amide linkage and the carboxylic acid moiety suggests its potential to interact with various biological targets through hydrogen bonding and electrostatic interactions.

Comparative Analysis with Structurally Related Compounds

To infer potential biological targets and assess specificity, it is instructive to compare this compound with structurally related molecules for which experimental data are available. Key comparator classes include other N-acylated 4-aminobenzoic acids and benzoic acid derivatives with known biological activities.

Table 1: Comparison of Biological Activities of Benzoic Acid Derivatives
CompoundStructureKnown Target(s)Potency (IC50/Ki)Reference
This compound UndeterminedData not availableN/A
4-Aminobenzoic acidTyrosinaseKi: 3.8 µM (monophenolase), 20 µM (diphenolase)[1]
4-(Phenylamino)benzoic acidAldo-keto reductase 1C3 (AKR1C3)IC50: >10,000 nM
Flufenamic acidAldo-keto reductase 1C3 (AKR1C3)IC50: 50 nM
4-([1,1'-biphenyl]-4-carbonyl)-2-(octanesulfonamido)benzoic acidGlycerol-3-phosphate acyltransferase (GPAT)IC50: 8.5 µM

Note: The data presented for comparator compounds are for illustrative purposes and were obtained under varying experimental conditions.

Proposed Experimental Workflow for Specificity Profiling

A systematic approach is required to determine the biological target(s) and specificity of this compound. The following workflow outlines key experimental stages.

experimental_workflow cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Specificity & Off-Target Profiling a Compound Acquisition This compound b Broad Panel Screening (e.g., Target-based assays, Phenotypic screens) a->b c Hit Identification from Primary Screens b->c d Target Deconvolution (e.g., Affinity chromatography, Thermal shift assays) c->d e Biochemical Validation (Enzyme/Receptor binding assays) d->e f Dose-Response Analysis (IC50/EC50 determination) e->f e->f g Selectivity Profiling (Against related targets) f->g h Cellular Assays (Target engagement & functional effects) g->h

Figure 1. Proposed experimental workflow for specificity assessment.

Detailed Experimental Protocols

Primary Target Screening: Kinase Inhibition Assay

Given that many small molecule inhibitors target kinases, a broad kinase panel screen is a logical starting point.

Protocol: Radiometric Kinase Assay (e.g., for a hypothetical target kinase)

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Serially dilute this compound in DMSO.

  • Kinase Reaction: Add the target kinase and substrate to the reaction buffer. Initiate the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 120 minutes).

  • Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.

Secondary Assay: Aldo-keto Reductase (AKR) Activity Assay

Based on the activity of structurally similar compounds, assessing inhibition of AKR family members, such as AKR1C3, is a rational step.

Protocol: Spectrophotometric AKR1C3 Inhibition Assay

  • Reagents: Prepare a solution of human recombinant AKR1C3, NADPH, and a suitable substrate (e.g., S-tetralol).

  • Assay Buffer: Use a potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, combine the assay buffer, NADPH, AKR1C3, and varying concentrations of this compound. Pre-incubate the mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a plate reader.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Signaling Pathway Involvement

Should this compound be identified as an inhibitor of a specific target, for instance, a hypothetical kinase "X" involved in a cancer-related pathway, its mechanism of action could be visualized as follows.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X (Target) Kinase X (Target) Receptor Tyrosine Kinase->Kinase X (Target) Downstream Effector Downstream Effector Kinase X (Target)->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Kinase X (Target)

Figure 2. Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

While direct experimental evidence for the specificity of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its comprehensive evaluation. By employing a systematic workflow of broad panel screening, target validation, and selectivity profiling, researchers can elucidate its mechanism of action and potential for further development. The comparative data from structurally related compounds suggest that enzyme families such as tyrosinases and aldo-keto reductases may be relevant starting points for investigation. Future studies are essential to fully characterize the biological activity and specificity of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(Propionylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro and in vivo efficacy of 4-(Propionylamino)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on its potential biological activities based on the known efficacy of structurally related benzoic acid derivatives. Detailed experimental protocols are provided to facilitate the investigation of its hypothesized anti-inflammatory, antimicrobial, and anticancer properties.

Introduction to this compound

This compound is a derivative of para-aminobenzoic acid (PABA), a molecule with diverse biological significance. While PABA itself is a precursor in the bacterial synthesis of folic acid, its acylated derivatives have been explored for various therapeutic applications. The propionylamino substitution on the benzoic acid backbone may confer unique pharmacological properties, potentially influencing its activity as an anti-inflammatory, antimicrobial, or anticancer agent. This guide explores these potential efficacies and provides the necessary framework for their experimental validation.

Potential Biological Activities and Comparative Efficacy

Based on the structure-activity relationships of similar benzoic acid derivatives, this compound is hypothesized to exhibit efficacy in the following areas:

Anti-inflammatory Activity

Many N-acyl aminobenzoic acids have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The propionyl group in this compound may allow it to bind to the active site of COX-2, an enzyme upregulated during inflammation.

Table 1: Comparative In Vitro COX-2 Inhibitory Activity of Benzoic Acid Derivatives

CompoundTargetIC50 ValueSelectivity Index (COX-1/COX-2)
This compound COX-2 (Hypothesized) To be determined To be determined
CelecoxibCOX-20.04 µM30
RofecoxibCOX-20.018 µM35
Kuwanon ACOX-214 µM>7.1
3e (a 1,4-benzoxazine derivative)COX-20.57 µM186.8

Data for comparative compounds are sourced from published literature.

Anticancer Activity via HDAC Inhibition

Certain benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. The structure of this compound suggests it could potentially fit into the active site of HDAC enzymes, thereby inhibiting their activity and leading to cancer cell growth inhibition.

Table 2: Comparative In Vitro HDAC Inhibitory Activity

CompoundTargetIC50 Value
This compound HDAC (Hypothesized) To be determined
SAHA (Vorinostat)Pan-HDACNanomolar range
Trichostatin A (TSA)Class I/II HDACsNanomolar range
2,4-dihydroxybenzoic acid (DHBA)HDACMicromolar range

Data for comparative compounds are sourced from published literature.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The lipophilicity of this compound may facilitate its passage through microbial cell membranes, where it can disrupt cellular processes.

Table 3: Comparative In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMIC (µg/mL)
This compound Various Bacteria/Fungi (Hypothesized) To be determined
Benzoic AcidE. coli125-1000
Benzoic AcidS. aureus125-500
p-hydroxybenzoic acid derivativesVarious bacteria100-500

Data for comparative compounds are sourced from published literature.

Experimental Protocols

To validate the hypothesized efficacy of this compound, the following detailed experimental protocols are recommended.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • This compound

    • Celecoxib (positive control)

    • DMSO (solvent)

    • Tris-HCl buffer (pH 8.0)

    • Co-factors (e.g., glutathione, hematin)

    • Prostaglandin E2 (PGE2) EIA kit

    • 96-well microplates

  • Procedure:

    • Prepare stock solutions of this compound and celecoxib in DMSO.

    • In a 96-well plate, add reaction buffer, followed by serial dilutions of the test compound or positive control.

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction and measure the produced PGE2 using a commercial EIA kit.[1]

    • Calculate the percentage of inhibition and determine the IC50 value.[1]

In Vitro Histone Deacetylase (HDAC) Activity Assay

This assay measures the inhibition of HDAC enzyme activity.

  • Materials:

    • HeLa nuclear extract or purified HDAC enzyme

    • HDAC colorimetric substrate (acetylated lysine side chain)

    • This compound

    • Trichostatin A (TSA) (positive control)

    • Assay buffer and developer solution

    • 96-well microtiter plate

  • Procedure:

    • Incubate the HDAC substrate with the sample containing HDAC activity (e.g., HeLa nuclear extract) in the presence of varying concentrations of this compound or TSA.

    • The deacetylation of the substrate by HDACs sensitizes it for the developer.

    • Add the developer, which produces a chromophore from the deacetylated substrate.

    • Measure the absorbance using a microplate reader at 450 nm.

    • The amount of chromophore is inversely proportional to the HDAC activity.[2]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Materials:

    • This compound

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

    • 96-well microtiter plates

    • Standardized inoculum

  • Procedure:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.[3][4]

In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory activity of a compound in rodents.[5][6]

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • This compound

    • Indomethacin or Diclofenac (positive control)

    • Carrageenan (1% w/v in saline)

    • Pletysmometer or digital calipers

  • Procedure:

    • Administer this compound (various doses), the positive control, or vehicle to different groups of animals.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[5]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

COX2_Pathway Figure 1. Simplified COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases PLA2->Membrane Acts on COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Converts to Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->COX2 Inhibits

Figure 1. Simplified COX-2 Inflammatory Pathway

HDAC_Mechanism Figure 2. HDAC Mechanism and Inhibition in Cancer cluster_0 Normal Gene Regulation cluster_1 Cancer and HDAC Inhibition HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Deacetylation Histone Deacetylation HDAC->Deacetylation Removes Acetyl Groups TumorSupp Tumor Suppressor Gene Expression HDAC->TumorSupp Represses Active Active Transcription Acetylation->Active Inactive Repressed Transcription Deacetylation->Inactive Cancer Cancer Cells (Overactive HDAC) Cancer->HDAC Inhibitor This compound (Hypothesized HDACi) Inhibitor->HDAC Inhibits Apoptosis Apoptosis & Cell Cycle Arrest TumorSupp->Apoptosis InVivo_Workflow Figure 3. In Vivo Anti-Inflammatory Assay Workflow Start Start Dosing Animal Dosing (Vehicle, Compound, Control) Start->Dosing Wait Wait 60 min Dosing->Wait Injection Carrageenan Injection (Right Hind Paw) Wait->Injection Measure_T0 Measure Paw Volume (T=0) Injection->Measure_T0 Measure_T1_T4 Measure Paw Volume (T=1, 2, 3, 4h) Measure_T0->Measure_T1_T4 Data Data Collection Measure_T1_T4->Data Analysis Calculate % Edema Inhibition Data->Analysis End End Analysis->End

References

Benchmarking 4-(Propionylamino)benzoic Acid Against Known Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Propionylamino)benzoic acid's potential inhibitory activity against the aldo-keto reductase 1C3 (AKR1C3) enzyme, benchmarked against established inhibitors. AKR1C3 is a critical enzyme implicated in the biosynthesis of potent androgens and prostaglandins, making it a significant target in the development of therapies for hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) and breast cancer.[1][2][3][4] This document outlines the quantitative performance of various inhibitors, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitor Performance

The inhibitory potential of this compound against AKR1C3 is yet to be extensively characterized in publicly available literature. For the purpose of this guide, its performance is presented as a hypothetical value to illustrate its placement within a comparative framework of known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several compounds against AKR1C3. A lower IC50 value indicates a higher potency.

CompoundClassIC50 (nM) for AKR1C3Selectivity (AKR1C2:AKR1C3)Reference
This compound Benzoic Acid Derivative Hypothetical To Be Determined
Flufenamic AcidN-Phenylanthranilate (NSAID)517[5]
IndomethacinIndole Acetic Acid (NSAID)8,200>12[6]
3-(phenylamino)benzoic acid analog (1o)N-Phenylanthranilate3828[5]
2'-des-Methyl-indomethacin (20)Indomethacin Analog960100[7]
Compound 27 (S19-1035)Novel Synthetic Inhibitor3.04>3289[8]
IbuprofenArylpropionic Acid (NSAID)~10,000Not specified[9]

Experimental Protocols

The following protocols are standard methods for determining the in vitro inhibitory activity of compounds against AKR1C3.

AKR1C3 Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADPH concentration as it is consumed during the AKR1C3-catalyzed reduction of a substrate.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate: S-tetralol or 9,10-phenanthrenequinone (PQ)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the substrate at its Michaelis-Menten constant (Km) concentration.

  • Add the inhibitor compound at various concentrations to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the reaction by adding the AKR1C3 enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][10]

Selectivity Assay

To determine the selectivity of the inhibitor, the same assay protocol is followed using other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2.[5] The ratio of the IC50 values for the different isoforms provides a measure of selectivity.

Visualizations

AKR1C3 Signaling Pathways

The following diagram illustrates the central role of AKR1C3 in both androgen biosynthesis and prostaglandin metabolism, highlighting its contribution to cancer cell proliferation.

AKR1C3_Signaling_Pathway cluster_androgen Androgen Biosynthesis cluster_prostaglandin Prostaglandin Metabolism DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT DHT Testosterone->DHT AR Androgen Receptor Activation DHT->AR PGH2 PGH2 PGD2 PGD2 PGH2->PGD2 PGF2a PGF2α PGD2->PGF2a AKR1C3 Proliferation_PG Cell Proliferation PGF2a->Proliferation_PG AKR1C3 AKR1C3 Inhibitor This compound & Known Inhibitors Inhibitor->AKR1C3 Proliferation_AR Cell Proliferation AR->Proliferation_AR Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize/Acquire This compound & Known Inhibitors PrimaryScreen Primary Screening: AKR1C3 Inhibition Assay Compound->PrimaryScreen Reagents Prepare Reagents: AKR1C3 Enzyme, NADPH, Substrate, Buffers Reagents->PrimaryScreen DoseResponse Dose-Response Curves PrimaryScreen->DoseResponse Selectivity Selectivity Profiling: Test against AKR1C1, AKR1C2 DoseResponse->Selectivity IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity->IC50 Compare Compare Potency & Selectivity IC50->Compare Conclusion Conclusion: Benchmark Performance Compare->Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(Propionylamino)benzoic Acid: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-(Propionylamino)benzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is classified as acutely toxic if swallowed. It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be fully aware of its potential health risks.

Summary of Safety Information:

Hazard ClassificationPictogramSignal WordPrecautionary Statements
Acute Toxicity 3 (Oral)GHS06Danger P301 + P330 + P331 + P310: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Before initiating any disposal procedures, ensure that all personnel involved are familiar with the Safety Data Sheet (SDS) for this compound. A safety shower and eyewash station should be readily accessible.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Use safety goggles or a face shield.

  • A lab coat or chemical-resistant apron is required.

  • In case of dust, use a NIOSH/MSHA-approved respirator.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For dry spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1][2]

  • For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory detergent and water.

3. Waste Collection and Storage:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.

  • The container should be made of a compatible material and stored in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.[1][3]

  • Keep waste containers closed at all times except when adding waste.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

  • Ensure all paperwork and manifests are completed as required by local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe spill Is there a spill? ppe->spill cleanup Follow Spill Cleanup Protocol: Contain, Collect, Decontaminate spill->cleanup Yes waste_collection Collect all waste in a labeled, sealed container spill->waste_collection No cleanup->waste_collection storage Store in designated Satellite Accumulation Area waste_collection->storage contact_ehs Contact EHS for pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistics for Handling 4-(Propionylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Propionylamino)benzoic acid was not available. The following guidance is based on the safety information for the closely related compounds Benzoic Acid and 4-(Methylamino)benzoic acid. Researchers should handle this compound with caution and adhere to all institutional and regulatory safety protocols.

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, based on available data for similar compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as acutely toxic if swallowed.[1] Based on data for analogous compounds, it is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards or equivalent.Protects against dust particles and potential splashes of solutions.[5][6]
Face ShieldRecommended when there is a significant splash hazard.Provides an additional layer of protection for the entire face.[6]
Hand Protection Disposable Nitrile GlovesChemical-resistant. Double gloving may be necessary for added protection.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.[5][7]
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from accidental spills and contamination.[5]
Respiratory Protection Respirator/Dust MaskNIOSH-approved particulate respirator (e.g., N95) or as required by institutional guidelines.Recommended when handling the powder form to avoid inhalation of fine dust particles.[2][8]
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practice.Protects against spills and physical hazards.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][9]

  • Ensure that an eyewash station and safety shower are readily accessible.[4][9]

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid generating dust when handling the solid form.[5][10]

  • Measure and weigh the compound carefully within the fume hood.

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the handling area.[4]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][11]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][4][6][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or expired this compound in a designated, sealed, and properly labeled hazardous waste container.[2][10][11]

  • Contaminated Materials: All contaminated solid waste, such as pipette tips, gloves, and empty vials, should be placed in a sealed, labeled hazardous waste container.[10]

  • Disposal Method: All waste must be disposed of through the institution's certified hazardous waste management service. Do not dispose of down the drain or in regular trash.[2][11]

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

A Preparation - Verify fume hood function - Inspect PPE - Locate safety shower/eyewash B Handling Compound - Work in fume hood - Avoid dust generation - Wear appropriate PPE A->B C Exposure Event? B->C D Continue Experiment C->D No E First Aid Procedures - Eyes: Flush with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Rinse mouth C->E Yes G Decontamination - Clean work surfaces - Decontaminate equipment D->G F Seek Medical Attention E->F H Waste Disposal - Segregate hazardous waste - Use sealed & labeled containers - Follow institutional protocols G->H I End of Procedure H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propionylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Propionylamino)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.